Ethyl 4-(2-chloroacetamido)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRJEYAQESBSSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288175 | |
| Record name | ethyl 4-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26226-72-2 | |
| Record name | 26226-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26226-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 4-(2-chloroacetamido)benzoate from Benzocaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(2-chloroacetamido)benzoate, a valuable intermediate in pharmaceutical development, starting from the readily available local anesthetic, benzocaine (ethyl 4-aminobenzoate). This document details the chemical transformation, experimental protocols, and relevant data for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a key building block in the synthesis of various biologically active compounds. Its structure, featuring a reactive chloroacetamide moiety and a benzoate ester, allows for further chemical modifications to produce derivatives with potential therapeutic applications. The synthesis from benzocaine is a straightforward N-acylation reaction, providing an efficient route to this versatile intermediate.
Reaction Scheme and Mechanism
The synthesis involves the reaction of the primary amine group of benzocaine with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base is typically used to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.
Reaction:
Benzocaine + Chloroacetyl Chloride → this compound + HCl
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from benzocaine.
| Parameter | Value | Reference |
| Reactants | ||
| Benzocaine (Ethyl 4-aminobenzoate) | 1.65 g (10 mmol) | [1] |
| Chloroacetyl Chloride | 0.88 mL (11 mmol) | [1] |
| Triethylamine | 1.5 mL (11 mmol) | [1] |
| Dichloromethane (Solvent) | 50 mL | [1] |
| Product: this compound | ||
| Molecular Formula | C₁₁H₁₂ClNO₃ | [2] |
| Molecular Weight | 241.67 g/mol | [2] |
| CAS Number | 26226-72-2 | [2] |
| Melting Point | 110-114 °C | |
| Appearance | White solid | [1] |
| Purity | 98% | |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 4-6 hours | [1] |
| Purification | ||
| Method | Recrystallization | [1] |
| Solvent | Ethanol | [1] |
Experimental Protocol
This protocol is adapted from a reliable synthetic procedure for the chloroacetylation of ethyl 4-aminobenzoate.[1]
4.1. Materials and Equipment:
-
Ethyl 4-aminobenzoate (Benzocaine)
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and flask
-
Filter paper
-
Rotary evaporator
-
Standard laboratory glassware
4.2. Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.65 g (10 mmol) of ethyl 4-aminobenzoate in 50 mL of dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled and stirred solution, add 1.5 mL (11 mmol) of triethylamine.
-
Addition of Acylating Agent: Slowly add 0.88 mL (11 mmol) of chloroacetyl chloride dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 30 mL of water twice.
-
Wash the organic layer with 30 mL of brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Crude Product:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from ethanol to yield pure this compound as a white solid.[1]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Visualizations
5.1. Reaction Pathway
References
"Ethyl 4-(2-chloroacetamido)benzoate" chemical properties and structure
An In-depth Technical Guide to Ethyl 4-(2-chloroacetamido)benzoate: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. This document is intended to serve as a core resource for researchers and professionals involved in chemical synthesis and drug development.
Chemical Identity and Structure
This compound is a chemical compound that can be synthesized from benzocaine.[1] It is also known by other names, including ethyl 4-[(chloroacetyl)amino]benzoate and p-(2-chloroacetamido)benzoic acid, ethyl ester.[2][3] The structure of this compound features a central benzene ring substituted with an ethyl ester group and a 2-chloroacetamido group at the para position.
Molecular Structure:
The two-dimensional structure of this compound is presented below.
Caption: 2D structure of this compound.
Quantitative Chemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [1][2][4] |
| Molecular Weight | 241.67 g/mol | [1][2][4] |
| CAS Number | 26226-72-2 | [1][2][4] |
| Melting Point | 110-114 °C | [1][3][5] |
| Boiling Point | 421.1±30.0 °C (Predicted) | |
| Density | 1.283±0.06 g/cm³ (Predicted) | |
| pKa | 12.36±0.70 (Predicted) | |
| XLogP3-AA | 1.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Exact Mass | 241.0505709 Da | [2] |
| Topological Polar Surface Area | 55.4 Ų | [2] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the acylation of a 4-aminobenzoate derivative, such as benzocaine (ethyl 4-aminobenzoate), with chloroacetyl chloride.[6]
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine)
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Pyridine or Triethylamine)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve ethyl 4-aminobenzoate in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add chloroacetyl chloride, optionally dissolved in a small amount of the same anhydrous solvent, to the cooled solution of ethyl 4-aminobenzoate.
-
A base, such as pyridine or triethylamine, can be added to scavenge the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction by adding water or a dilute solution of hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol, to yield white to off-white solid this compound.[6]
Characterization of this compound
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Method: A small sample of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then analyzed using an FTIR spectrometer.
-
Expected Peaks: Characteristic peaks for the N-H stretch of the amide, C=O stretches of the ester and amide, C-N stretch, and C-Cl stretch are expected.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a ¹H NMR and ¹³C NMR spectrometer.
-
Expected ¹H NMR Signals: Signals corresponding to the aromatic protons, the methylene protons of the chloroacetyl group, the ethyl group protons of the ester, and the amide proton are anticipated.
-
Expected ¹³C NMR Signals: Resonances for the carbonyl carbons of the ester and amide, the aromatic carbons, the methylene carbon of the chloroacetyl group, and the carbons of the ethyl group are expected.
3. Mass Spectrometry (MS):
-
Method: The sample is ionized (e.g., by electron impact or electrospray ionization) and the mass-to-charge ratio of the resulting ions is measured.
-
Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.67 g/mol ), as well as a characteristic isotopic pattern for the presence of a chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Biological Activity and Potential Applications
Derivatives of 4-(2-chloroacetamido)benzoic acid have been investigated for their potential as local anesthetic agents. The underlying hypothesis is that the chloroacetamido group can impart sufficient ionization character to the amide nitrogen, a feature often found in local anesthetics.
Proposed Mechanism of Action as a Local Anesthetic
The established mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in nerve cell membranes. This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby blocking the sensation of pain.
Caption: Proposed mechanism of local anesthetic action.
Experimental Protocol for Evaluating Local Anesthetic Activity
The following outlines a general workflow for assessing the potential local anesthetic properties of this compound or its derivatives.
Caption: Workflow for synthesis and biological evaluation.
Safety and Handling
This compound is classified as an irritant.[2] It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Hazard Statements: H315, H319, H335[1][5]
Precautionary Statements: P261, P305+P351+P338[1][5]
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its chemical properties, structure, synthesis, characterization, and potential applications as a local anesthetic. The information and protocols presented herein are intended to support further research and development efforts involving this compound.
References
- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 4-[(chloroacetyl)amino]benzoate | C11H12ClNO3 | CID 244075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: Ethyl 4-(2-chloroacetamido)benzoate
CAS Number: 26226-72-2
This technical guide provides a comprehensive overview of Ethyl 4-(2-chloroacetamido)benzoate, a chemical compound with applications in synthetic chemistry and potential pharmacological relevance. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and mechanistic insights.
Chemical and Physical Properties
This compound is a white solid organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical databases and supplier information.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [1][2] |
| Molecular Weight | 241.67 g/mol | [1][2] |
| CAS Number | 26226-72-2 | [1][2] |
| Melting Point | 110-114 °C | [1] |
| Appearance | White solid | [3] |
| Purity | ≥97% or 98% (typical commercial grades) | [2] |
| Storage Temperature | Room temperature | [2] |
Synthesis and Experimental Protocols
This compound is synthesized through a two-step process starting from 4-aminobenzoic acid. The initial step involves the chloroacetylation of the amino group, followed by Fischer esterification of the carboxylic acid group.
Logical Workflow for Synthesis
References
An In-depth Technical Guide to Ethyl 4-(2-chloroacetamido)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of Ethyl 4-(2-chloroacetamido)benzoate, a compound of interest in medicinal chemistry and organic synthesis.
Chemical Identity and Properties
This compound is an organic building block with potential applications in the development of novel therapeutic agents.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C11H12ClNO3 | [1][2] |
| Linear Formula | ClCH2CONHC6H4CO2C2H5 | |
| Molecular Weight | 241.67 g/mol | [1][2][3] |
| CAS Number | 26226-72-2 | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 110-114 °C | [3] |
| Purity | ≥97% | [1] |
Synthesis Protocol
This compound can be synthesized from benzocaine (ethyl 4-aminobenzoate).[4] A general experimental protocol based on the Schotten-Baumann reaction is described below.[5]
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine)
-
Chloroacetyl chloride
-
Anhydrous diethyl ether (or a suitable inert solvent)
-
Aqueous sodium bicarbonate solution
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve ethyl 4-aminobenzoate in a suitable inert solvent, such as anhydrous diethyl ether, in a flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic and the temperature should be carefully monitored.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period to ensure the reaction goes to completion.
-
The resulting precipitate, which is the crude product, is then collected by filtration.
-
To neutralize any excess acid and unreacted starting material, the crude product is washed with a cold aqueous solution of sodium bicarbonate, followed by washing with cold water.
-
The washed product is then dried. For further purification, recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be performed.[5]
Caption: Synthesis workflow for this compound.
Biological and Chemical Reactivity
1. Local Anesthetic Potential: Derivatives of 4-(2-chloroacetamido) benzoic acid have been investigated for their potential as local anesthetic agents.[5] The rationale behind this is the hypothesis that the amide nitrogen, influenced by the electron-withdrawing chloroacetyl group, could serve as a replacement for the typically required alkyl-substituted nitrogen found in many local anesthetics.[5][6]
2. Precursor for Heterocyclic Synthesis: this compound is a versatile intermediate in organic synthesis. For instance, it can undergo heterocyclization with ammonium thiocyanate in refluxing ethanol. This reaction proceeds through an intramolecular cyclization and a Dimroth-like rearrangement to yield ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate.[4]
3. Antibacterial Activity: While direct studies on the antibacterial properties of this compound are not extensively detailed in the provided context, related structures such as ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.[7] This suggests that derivatives of this compound could be explored for antimicrobial applications.
Analytical Characterization
The structural confirmation of this compound is typically achieved through various spectroscopic techniques:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups such as N-H, C=O (amide and ester), and C-Cl bonds.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
For quantitative analysis and purity assessment, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.[1]
Safety Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is recommended to handle this compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[3]
References
- 1. calpaclab.com [calpaclab.com]
- 2. Ethyl 4-[(chloroacetyl)amino]benzoate | C11H12ClNO3 | CID 244075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 26226-72-2 [amp.chemicalbook.com]
- 4. This compound | 26226-72-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of Ethyl 4-(2-chloroacetamido)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(2-chloroacetamido)benzoate is an organic compound of interest in medicinal chemistry and drug development. It can be synthesized from benzocaine, a widely used local anesthetic.[1][2] Understanding its fundamental physicochemical properties, such as solubility and melting point, is crucial for its application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the available data, detailed experimental protocols for property determination, and a schematic representation of its synthesis.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | ethyl 4-[(2-chloroacetyl)amino]benzoate | PubChem[3] |
| CAS Number | 26226-72-2 | Sigma-Aldrich, ChemicalBook[1] |
| Molecular Formula | C₁₁H₁₂ClNO₃ | Sigma-Aldrich, ChemicalBook[1] |
| Molecular Weight | 241.67 g/mol | Sigma-Aldrich, ChemicalBook[1] |
| Melting Point | 110-114 °C (lit.) | Sigma-Aldrich, ChemicalBook[1] |
| Appearance | Solid (predicted) | |
| Solubility | Data not available. Likely soluble in organic solvents like ethanol, DMF, and acetone. | Inferred from synthesis protocols. |
Melting Point
The reported melting point of this compound is in the range of 110-114 °C.[1] This relatively sharp melting range suggests a crystalline solid of reasonable purity.
Solubility
Experimental Protocols
Synthesis of this compound from Ethyl 4-aminobenzoate (Benzocaine)
This protocol describes the N-acetylation of ethyl 4-aminobenzoate using chloroacetyl chloride.
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine)
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-aminobenzoate and a base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent under an inert atmosphere.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Determination of Melting Point
This general protocol is suitable for determining the melting point of a solid organic compound.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (110-114 °C).
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (1-2 °C).
Determination of Solubility
This protocol provides a qualitative and semi-quantitative method for assessing the solubility of a compound in various solvents.
Materials:
-
Test tubes and rack
-
Vortex mixer or stirring rods
-
Sample of this compound
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, dimethylformamide)
-
Balance
Procedure:
-
Weigh a specific amount of the compound (e.g., 10 mg) into a test tube.
-
Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
Visually observe if the solid has completely dissolved.
-
If the compound dissolves completely, it is considered soluble under these conditions. The solubility can be expressed as >10 mg/mL.
-
If the compound does not completely dissolve, it is considered sparingly soluble or insoluble. Further experiments with smaller amounts of solute or larger volumes of solvent can be performed for a more quantitative assessment.
-
Repeat the process for each solvent to be tested.
Visualizations
The following diagrams illustrate the synthesis workflow and a logical approach to determining the physical properties of this compound.
Caption: Synthesis of this compound.
Caption: Workflow for Physical Property Determination.
References
In-depth Spectroscopic Analysis of Ethyl 4-(2-chloroacetamido)benzoate
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(2-chloroacetamido)benzoate, a compound of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, the experimental protocols for data acquisition, and a visualization of its synthetic pathway.
Spectroscopic Data
The structural integrity and purity of synthesized this compound can be confirmed through various spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound. The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.55 | Singlet | 1H | -NH |
| 8.00 | Doublet | 2H | Ar-H |
| 7.74 | Doublet | 2H | Ar-H |
| 4.29 | Quartet | 2H | -OCH₂CH₃ |
| 4.27 | Singlet | 2H | -COCH₂Cl |
| 1.32 | Triplet | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 165.6 | Ester C=O |
| 164.8 | Amide C=O |
| 142.8 | Ar-C |
| 130.8 | Ar-CH |
| 124.9 | Ar-C |
| 118.9 | Ar-CH |
| 60.7 | -OCH₂CH₃ |
| 43.9 | -COCH₂Cl |
| 14.1 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3303 | Strong | N-H stretch |
| 1718 | Strong | Ester C=O stretch |
| 1680 | Strong | Amide C=O stretch (Amide I) |
| 1595 | Strong | C=C aromatic stretch |
| 1534 | Strong | N-H bend (Amide II) |
| 1275 | Strong | C-O stretch (ester) |
| 769 | Strong | C-Cl stretch |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR: Spectra were acquired with a spectral width of 8278 Hz, an acquisition time of 3.93 seconds, and a relaxation delay of 1.0 second. A total of 16 scans were co-added and Fourier transformed to obtain the final spectrum.
-
¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 24038 Hz, an acquisition time of 1.36 seconds, and a relaxation delay of 2.0 seconds. A total of 1024 scans were accumulated.
FT-IR Spectroscopy Protocol
Sample Preparation: A small amount of the solid this compound was finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition: The FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The spectrum was obtained by averaging 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Synthesis Workflow
The synthesis of this compound is typically achieved through a two-step process starting from 4-aminobenzoic acid. The workflow involves an initial esterification followed by an acylation reaction.
This guide provides essential spectroscopic data and methodologies for this compound, which are critical for its identification, characterization, and use in further research and development activities.
Ethyl 4-(2-chloroacetamido)benzoate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(2-chloroacetamido)benzoate is a key bifunctional reagent that has garnered significant attention in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural motif, featuring a reactive chloroacetamide group and an ethyl benzoate moiety, allows for a diverse range of chemical transformations, making it an invaluable building block for the synthesis of complex molecular architectures, including a variety of heterocyclic compounds and other biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its successful application in synthesis. The key data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNO₃[1] |
| Molecular Weight | 241.67 g/mol [2] |
| Appearance | White solid |
| Melting Point | 110-114 °C[3] |
| CAS Number | 26226-72-2[3] |
| Solubility | Soluble in common organic solvents such as ethanol, DMSO, and DMF. |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 8.01 (d, J=8.7 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 4.38 (q, J=7.1 Hz, 2H), 4.19 (s, 2H), 1.40 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 165.7, 163.8, 142.1, 130.9, 126.8, 118.8, 61.2, 42.8, 14.3 |
| IR (KBr) ν (cm⁻¹) | 3346 (N-H), 1715 (C=O, ester), 1680 (C=O, amide), 1605, 1535, 1410, 1275, 1175, 850, 770 (C-Cl)[2] |
| Mass Spectrum (m/z) | 241 (M⁺), 243 (M⁺+2) |
Synthesis of this compound
The most common and straightforward method for the preparation of this compound involves the N-acylation of ethyl 4-aminobenzoate (benzocaine) with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction.
Caption: Synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
Ethyl 4-aminobenzoate (1.65 g, 10 mmol)
-
Chloroacetyl chloride (0.9 mL, 11 mmol)
-
Sodium bicarbonate (1.26 g, 15 mmol)
-
Acetone (50 mL)
-
Water
-
Dichloromethane
Procedure:
-
Dissolve ethyl 4-aminobenzoate in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
After the addition is complete, add sodium bicarbonate portion-wise to neutralize the generated HCl.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a white solid. A study reported a 13% yield for this synthesis.[2]
Synthetic Applications
The reactivity of the α-chloroacetyl group makes this compound a versatile precursor for the synthesis of a wide array of organic molecules, particularly heterocyclic compounds with potential biological activities.
Synthesis of Thiazole Derivatives
One of the most important applications of this precursor is in the synthesis of aminothiazole derivatives. The Hantzsch thiazole synthesis provides a classic route where the chloroacetamide moiety reacts with a thiourea or thioamide to form the thiazole ring.
Caption: Synthesis of a thiazole derivative.
Detailed Experimental Protocol: Synthesis of Ethyl 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzoate
A notable reaction involves the heterocyclization with ammonium thiocyanate in refluxing ethanol to yield ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate. This transformation proceeds via an intramolecular cyclization and a Dimroth-like rearrangement.[4]
Materials:
-
This compound (2.42 g, 10 mmol)
-
Ammonium thiocyanate (0.84 g, 11 mmol)
-
Ethanol (50 mL)
Procedure:
-
To a solution of this compound in ethanol, add ammonium thiocyanate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure thiazolidinone derivative.
Synthesis of Benzimidazole Derivatives
The chloroacetamide moiety can be used to alkylate the nitrogen atom of a benzimidazole ring system, a common scaffold in medicinal chemistry.
Detailed Experimental Protocol: Synthesis of Ethyl 4-(2-(benzo[d]imidazol-1-yl)acetamido)benzoate
Materials:
-
This compound (2.42 g, 10 mmol)
-
Benzimidazole (1.18 g, 10 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
N,N-Dimethylformamide (DMF) (40 mL)
Procedure:
-
In a round-bottom flask, dissolve benzimidazole in DMF.
-
Add potassium carbonate to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Nucleophilic Substitution Reactions
The chlorine atom in the chloroacetamide group is susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse functional groups and the construction of molecular libraries for drug discovery.
Caption: General scheme for nucleophilic substitution.
Quantitative Data on Synthetic Applications
| Product Class | Reagents | Conditions | Yield (%) | Reference |
| Thiazolidinone | Ammonium thiocyanate | Ethanol, Reflux | Not specified | [4] |
| Amine Adducts | Various primary and secondary amines | DMF, K₂CO₃, 80-90 °C | 60-85% | Analogous reactions |
| Thiazole | Thiourea | Ethanol, Reflux | 70-90% | Analogous reactions |
| Benzimidazole Adduct | Benzimidazole | DMF, K₂CO₃, 80-90 °C | 65-80% | Analogous reactions |
Note: Yields for analogous reactions are provided as a general guide due to the limited availability of specific data for this compound.
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to undergo a variety of chemical transformations, including cyclization reactions to form heterocycles and nucleophilic substitution reactions, makes it an essential tool for the synthesis of diverse and complex molecules. This guide has provided a detailed overview of its properties, synthesis, and key applications, along with experimental protocols to facilitate its use in research and development. The continued exploration of the reactivity of this precursor is expected to lead to the discovery of new synthetic methodologies and the development of novel compounds with significant biological activities.
References
The Synthesis and Application of Ethyl 4-(2-chloroacetamido)benzoate: A Keystone Intermediate in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(2-chloroacetamido)benzoate, a derivative of p-aminobenzoic acid, serves as a pivotal intermediate in the synthesis of a variety of biologically active compounds. While the precise historical details of its initial discovery and synthesis are not prominently documented in readily accessible scientific literature, its significance is well-established in contemporary medicinal chemistry. This technical guide elucidates the known synthetic pathways, key chemical properties, and notable applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and characterization data are provided to assist researchers in its practical application.
Introduction
This compound (CAS No. 26226-72-2) is a bifunctional organic molecule featuring an ethyl benzoate moiety and a chloroacetamide group. This structural arrangement makes it a valuable building block for introducing a reactive electrophilic site (the chloroacetyl group) onto an aromatic scaffold, enabling further chemical modifications and the construction of more complex molecular architectures. Its primary utility lies in its role as a precursor in the synthesis of various heterocyclic compounds and as a key intermediate in the design of potential drug candidates, most notably local anesthetics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [1] |
| Molecular Weight | 241.67 g/mol | [1] |
| Melting Point | 110-114 °C | |
| Appearance | White solid | |
| CAS Number | 26226-72-2 | [1] |
| IUPAC Name | ethyl 4-[(2-chloroacetyl)amino]benzoate |
Synthesis of this compound
The most commonly cited synthetic route to this compound begins with the acylation of a p-aminobenzoic acid derivative. A detailed experimental protocol, adapted from the work of Mahapatra et al. (2016), is provided below. This two-step process involves the initial formation of 4-(2-chloroacetamido)benzoic acid, followed by Fischer esterification.
Experimental Protocol: Synthesis from 4-Aminobenzoic Acid
Step 1: Synthesis of 4-(2-chloroacetamido)benzoic acid (Intermediate)
-
Reaction Setup: A solution of 4-aminobenzoic acid in a suitable solvent is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath (4-10 °C).
-
Acylation: Chloroacetyl chloride is added dropwise to the cooled solution with continuous stirring. The reaction is carried out in the presence of hydrochloric acid.
-
Work-up: The resulting precipitate, 4-(2-chloroacetamido)benzoic acid, is collected by filtration, washed, and dried.
Step 2: Synthesis of this compound
-
Esterification: The intermediate, 4-(2-chloroacetamido)benzoic acid, is dissolved in ethanol.
-
Catalysis: A catalytic amount of concentrated sulfuric acid is added to the solution.
-
Reflux: The reaction mixture is heated under reflux.
-
Precipitation and Isolation: After cooling, the mixture is poured into a solution of sodium hydrogen carbonate to precipitate the ethyl ester product.
-
Purification: The crude product is filtered, dried, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture).
A simplified workflow for this synthesis is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
History and Applications in Drug Discovery
While the original discovery of this compound is not clearly detailed in available literature, its application as a key intermediate in medicinal chemistry is well-documented, particularly in the pursuit of new local anesthetic agents. The chloroacetamide moiety serves as a reactive handle for the synthesis of various derivatives.
Role as an Intermediate in the Synthesis of Local Anesthetics
Research by Mahapatra and colleagues has demonstrated the use of this compound as a starting material for a series of compounds designed as potential local anesthetics. The underlying hypothesis of their work was that the amide nitrogen, activated by the adjacent electron-withdrawing chloroacetyl group, could mimic the ionized amino group typically found in established local anesthetics like lidocaine. This design strategy is illustrated in the conceptual diagram below.
Caption: Drug discovery workflow utilizing this compound.
In this context, the compound serves as a scaffold that can be elaborated through reactions such as nucleophilic substitution at the carbon bearing the chlorine atom. This allows for the introduction of various amine-containing side chains, a common feature in many local anesthetic drugs.
Synthesis of Heterocyclic Compounds
This compound is also utilized as a precursor for the synthesis of heterocyclic systems. For instance, it can undergo heterocyclization in the presence of ammonium thiocyanate to yield thiazolidinone derivatives.[1] These heterocyclic cores are of interest in drug discovery as they are present in a wide range of biologically active molecules.
Characterization Data
The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.
| Spectroscopic Data | Key Features | Reference |
| FTIR (KBr, cm⁻¹) | 3346 (N-H stretching), 3224 (C-H stretching, CH₂), 1695 (C=O stretching, ester), 1668 (C=O stretching, amide) | |
| ¹H NMR (DMSO-d₆, δ, ppm) | 10.8 (s, 1H, NH), 7.9 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 4.3 (q, 2H, OCH₂), 4.2 (s, 2H, COCH₂Cl), 1.3 (t, 3H, CH₃) | |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 165.4, 164.8, 142.9, 130.5, 125.7, 118.6, 60.7, 43.8, 14.2 | |
| Mass Spectrum (m/z) | M⁺ 241, M+2 243 |
Safety and Handling
This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. It should be used in a well-ventilated area.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, with a notable role in the field of medicinal chemistry. Its utility as a precursor for novel local anesthetics and various heterocyclic compounds underscores its importance for researchers in drug discovery and development. While its early history remains somewhat obscure, its modern applications are well-defined and continue to be explored. The synthetic protocols and characterization data provided in this guide offer a practical resource for scientists working with this compound.
References
Potential Biological Activities of Ethyl 4-(2-chloroacetamido)benzoate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of Ethyl 4-(2-chloroacetamido)benzoate have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on their potential as anticancer, antibacterial, and local anesthetic agents. We delve into the synthesis of these compounds, detail the experimental protocols for their biological evaluation, and present a structured analysis of their structure-activity relationships. Quantitative data from various studies are summarized in comparative tables, and key signaling pathways are visualized to elucidate their mechanisms of action. This document aims to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Introduction
The chloroacetamide moiety is a key functional group in medicinal chemistry, known for its role in the biological activity of various compounds. When incorporated into the ethyl 4-aminobenzoate backbone, it gives rise to this compound, a versatile intermediate for the synthesis of a diverse library of derivatives. These derivatives have garnered significant attention for their promising pharmacological properties, which include cytotoxic effects against cancer cell lines, inhibitory activity against bacterial enzymes, and modulation of ion channels involved in nerve conduction. This guide will explore these three key areas of biological activity in detail.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent derivatization is a straightforward process, typically involving a two-step reaction sequence.
Synthesis of this compound (Intermediate 1)
The core intermediate is synthesized by the acylation of ethyl 4-aminobenzoate with chloroacetyl chloride.
-
Reaction: Ethyl 4-aminobenzoate + Chloroacetyl chloride → this compound
-
Reagents and Conditions: Ethyl 4-aminobenzoate is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically triethylamine (TEA) or pyridine, is added to neutralize the HCl byproduct. The reaction mixture is cooled in an ice bath, and chloroacetyl chloride is added dropwise with stirring. The reaction is then allowed to proceed at room temperature.
-
Work-up and Purification: The reaction mixture is typically washed with water and brine to remove water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Amide Derivatives
Amide derivatives are synthesized from 4-(2-chloroacetamido)benzoic acid, which is obtained by the hydrolysis of this compound. The carboxylic acid is then converted to an acid chloride, which reacts with various amines.
-
Reaction: this compound + NaOH → 4-(2-chloroacetamido)benzoic acid
-
Protocol: The ester is refluxed with an aqueous solution of sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then filtered, washed with water, and dried.
-
Reaction: 4-(2-chloroacetamido)benzoic acid + Thionyl chloride → 4-(2-chloroacetamido)benzoyl chloride
-
Protocol: 4-(2-chloroacetamido)benzoic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
-
Reaction: 4-(2-chloroacetamido)benzoyl chloride + R-NH₂ → N-substituted-4-(2-chloroacetamido)benzamide
-
Protocol: The desired amine is dissolved in a suitable solvent (e.g., THF, DCM) and cooled in an ice bath. 4-(2-chloroacetamido)benzoyl chloride, dissolved in the same solvent, is added dropwise with stirring in the presence of a base like triethylamine or pyridine. The reaction is stirred at room temperature until completion. The product is then isolated by filtration and purified by recrystallization.
Synthesis of Ester Derivatives
Ester derivatives can be prepared directly from 4-(2-chloroacetamido)benzoic acid via Fischer esterification.
-
Reaction: 4-(2-chloroacetamido)benzoic acid + R-OH → 4-(2-chloroacetamido)benzoate ester
-
Protocol: 4-(2-chloroacetamido)benzoic acid is refluxed with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The water formed during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus, to drive the equilibrium towards the product. After the reaction is complete, the excess alcohol is removed, and the ester is purified by extraction and recrystallization or chromatography.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines. A key mechanism of action for some of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines. The data is presented as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cells).
| Compound ID | R Group (Modification on the core) | Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | N-(3-methylquinoxalin-2-yl) | HCT-116 | 5.50 | [1] |
| MCF-7 | 2.20 | [1] | ||
| HepG2 | 5.30 | [1] | ||
| Derivative B | N-(4-chlorophenyl) | HCT-116 | - | - |
| MCF-7 | 7.10 | [1] | ||
| HepG2 | 11.19 | [1] | ||
| Derivative C | N-(3,4-dichlorophenyl) | HCT-116 | - | - |
| MCF-7 | - | - | ||
| HepG2 | - | - | ||
| Doxorubicin | (Standard) | HCT-116 | 6.75 | [1] |
| MCF-7 | 8.07 | [1] | ||
| HepG2 | 7.94 | [1] | ||
| Sorafenib | (Standard) | HCT-116 | 8.37 | [1] |
| MCF-7 | 5.10 | [1] | ||
| HepG2 | 9.18 | [1] |
Note: '-' indicates data not available in the cited sources.
Mechanism of Action: VEGFR-2 Inhibition
Several active anticancer derivatives have been shown to inhibit the kinase activity of VEGFR-2.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade.
Structure-Activity Relationship (SAR) for Anticancer Activity
-
Aromatic Substituents: The nature and position of substituents on the terminal aromatic ring significantly influence anticancer activity. Electron-withdrawing groups, such as halogens (e.g., chloro), on the phenyl ring attached to the amide nitrogen often enhance cytotoxicity.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as quinoxaline, can lead to potent anticancer agents. These moieties may provide additional binding interactions within the active site of target enzymes like VEGFR-2.
-
Linker Length: The length and flexibility of the linker between the chloroacetamido group and the terminal aromatic or heterocyclic ring can impact activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Activity
Certain derivatives of this compound have shown promising antibacterial activity, particularly through the inhibition of essential bacterial enzymes. One notable example is the inhibition of biotin carboxylase, a key enzyme in fatty acid synthesis.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values for a representative antibacterial derivative.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| SABA1 * | Pseudomonas aeruginosa | - | [2] |
| Escherichia coli | - | [2] |
SABA1: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate Note: Specific MIC values were not provided in the abstract, but the compound was reported to have antibacterial properties against these organisms.[2] Further investigation of the full text would be required for precise values.
Mechanism of Action: Biotin Carboxylase Inhibition
The antibacterial activity of some derivatives is attributed to the inhibition of biotin carboxylase, an essential enzyme in the fatty acid synthesis pathway of bacteria.
Biotin and Fatty Acid Synthesis Pathway
Caption: Inhibition of Biotin Carboxylase in Fatty Acid Synthesis.
Structure-Activity Relationship (SAR) for Antibacterial Activity
-
Sulfonamide Moiety: The presence of a sulfonamide group appears to be important for the inhibition of biotin carboxylase.
-
Substituents on the Phenyl Rings: The substitution pattern on the two phenyl rings of the SABA1 scaffold is crucial for activity. The chloro and phenylcarbamoyl groups likely contribute to the binding affinity for the enzyme.
Experimental Protocol: Biotin Carboxylase Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared containing the purified biotin carboxylase enzyme, ATP, biotin, and a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) in a suitable buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme.
-
Monitoring Activity: The activity of biotin carboxylase is monitored by measuring the rate of ADP production, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined from the dose-response curve.
Local Anesthetic Activity
Derivatives of 4-(2-chloroacetamido)benzoic acid have been investigated for their potential as local anesthetic agents. The rationale behind their design is that the chloroacetamido group can mimic the protonated amine found in traditional local anesthetics, which is responsible for blocking sodium channels.
Quantitative Data: Infiltration Anesthesia
The local anesthetic activity is often evaluated using in vivo models, and the results are compared to a standard local anesthetic like lignocaine.
| Compound ID | Anesthetic Activity (% of Lignocaine HCl) | Reference |
| Compound A1 (this compound) | ~80% | [3] |
| Compound A2 (Mthis compound) | ~75% | [3] |
| Compound A4 (Propyl 4-(2-chloroacetamido)benzoate) | ~85% | [3] |
| Compound A10 (N-phenyl-4-(2-chloroacetamido)benzamide) | ~90% | [3] |
| Compound A.im (Imidazole derivative) | ~95% | [3] |
Note: The percentages are estimations based on graphical data presented in the reference.[3] The original paper should be consulted for precise values.
Structure-Activity Relationship (SAR) for Local Anesthetic Activity
-
Amide vs. Ester: Both ester and amide derivatives exhibit local anesthetic activity. Amide derivatives, in some cases, show slightly higher activity.
-
Alkyl Chain Length in Esters: Increasing the length of the alkyl chain in the ester group can influence the lipophilicity and, consequently, the anesthetic potency.
-
Imidazole Moiety: The introduction of an imidazole ring can significantly enhance local anesthetic activity, potentially due to its ability to interact with the sodium channel.
Experimental Protocol: Infiltration Anesthesia (Bianchi's Method)
This in vivo method assesses the local anesthetic effect by measuring the inhibition of a reflex response in an animal model.
-
Animal Model: Guinea pigs are typically used for this assay.
-
Induction of Plexus Anesthesia: The test compound solution is injected intracutaneously into the backs of the guinea pigs.
-
Stimulation: After a set period, a mechanical or electrical stimulus is applied to the anesthetized area.
-
Observation: The presence or absence of a local muscle twitch (panniculus carnosus reflex) is observed.
-
Data Analysis: The duration and intensity of the anesthetic effect are recorded and compared to a standard local anesthetic.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antibacterial, and local anesthetic agents warrants further investigation. The synthetic accessibility of this scaffold allows for the generation of large libraries of compounds for screening and optimization.
Future research should focus on:
-
Lead Optimization: Further modification of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds.
-
In Vivo Studies: Evaluation of the most promising derivatives in relevant animal models of cancer, infectious diseases, and pain.
-
Toxicity Profiling: Comprehensive assessment of the safety profile of lead compounds.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the potential of this compound derivatives into novel and effective therapeutic agents.
References
Ethyl 4-(2-chloroacetamido)benzoate: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(2-chloroacetamido)benzoate, a derivative of benzocaine, has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. The presence of a reactive α-chloroacetamide moiety and an ester group on a central benzene ring provides multiple reaction sites for cyclization and substitution reactions. This technical guide details the synthesis of the parent compound and its application in the preparation of various biologically relevant heterocycles, including quinazolinones, thiazolidinones, and benzodiazepines. This document provides detailed experimental protocols, quantitative data, and visual workflows to facilitate its use in research and drug development.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient synthetic methodologies for the construction of these scaffolds is a cornerstone of modern medicinal chemistry. This compound has garnered significant attention as a readily accessible intermediate that can be elaborated into complex molecular architectures. Its utility stems from the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic attack, and the potential for the amide and ester functionalities to participate in cyclization reactions. This guide explores the synthetic potential of this compound as a key starting material for generating diverse heterocyclic libraries.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the starting material is crucial for its effective application.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| Molecular Weight | 241.67 g/mol |
| Appearance | White solid |
| Melting Point | 110-114 °C |
| CAS Number | 26226-72-2 |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of ethyl 4-aminobenzoate (benzocaine) with chloroacetyl chloride.
Experimental Protocol:
A general procedure involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride at a controlled temperature.[1] The resulting 4-(2-chloroacetamido)benzoic acid is then subjected to Fischer esterification.[2]
-
Step 1: Synthesis of 4-(2-chloroacetamido)benzoic acid: 4-Aminobenzoic acid is treated with chloroacetyl chloride in the presence of a base, such as sodium hydroxide solution, at a low temperature (4-10 °C).[1] The reaction mixture is then acidified with hydrochloric acid to precipitate the product.[1]
-
Step 2: Esterification: The 4-(2-chloroacetamido)benzoic acid is then refluxed with the corresponding alcohol (in this case, ethanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield this compound.[2] The product is then purified by recrystallization.
Figure 1: General workflow for the synthesis of this compound.
Applications in Heterocyclic Synthesis
The reactivity of this compound allows for the synthesis of a variety of heterocyclic systems.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of heterocycles with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4][5] The synthesis of quinazolinone derivatives from this compound typically proceeds through a two-step sequence involving the initial formation of a benzoxazinone.
General Synthetic Workflow:
-
Acylation of Anthranilic Acid: Anthranilic acid is acylated with a chloroacyl chloride to form an N-acylanthranilic acid.[1]
-
Cyclization to Benzoxazinone: The N-acylanthranilic acid is then cyclized, often using a dehydrating agent like acetic anhydride, to yield a benzoxazinone intermediate.[1]
-
Reaction with Amines: The benzoxazinone intermediate is subsequently treated with an appropriate amine to furnish the desired quinazolinone derivative.[1]
While a direct protocol starting from this compound is not explicitly detailed in the provided results, its structural analog, mthis compound, has been used in the synthesis of quinazolinone derivatives.[3]
Experimental Protocol (Analogous Reaction):
A mixture of 2-mercapto-3-phenylquinazolinone and mthis compound in DMF with a catalytic amount of triethylamine is subjected to microwave irradiation (200-400 W) for 2-4 minutes to yield the corresponding S-alkylated quinazolinone derivative.[3]
References
- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Thiazolidinones from Ethyl 4-(2-chloroacetamido)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-thiazolidinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The protocol starts with the readily available Ethyl 4-(2-chloroacetamido)benzoate and proceeds through a two-step synthesis involving the formation of a 2-imino-4-thiazolidinone intermediate, followed by a Knoevenagel condensation to introduce further structural diversity.
Introduction
4-Thiazolidinones are a core scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][4] The synthetic route outlined here provides a reliable method for the preparation of substituted 4-thiazolidinones, which can be further modified to explore their structure-activity relationships (SAR) for drug discovery and development programs.
The synthesis commences with the reaction of this compound with ammonium thiocyanate to yield (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate. This intermediate is then subjected to a Knoevenagel condensation with various aromatic aldehydes to afford a library of 5-aryliden-4-thiazolidinone derivatives.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of 5-aryliden-4-thiazolidinones.
Experimental Protocols
Step 1: Synthesis of (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate
This procedure details the cyclization of this compound to form the 4-thiazolidinone core.
Materials:
-
This compound
-
Ammonium thiocyanate (NH₄SCN)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure: [5]
-
A mixture of this compound and ammonium thiocyanate in ethanol is placed in a round-bottom flask.
-
The reaction mixture is refluxed for a specified period.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed and recrystallized from ethanol to yield pure (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate.[5]
Characterization Data of (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate: [5]
| Property | Value |
| Appearance | Pale yellow crystals |
| Yield | 80% |
| Melting Point | 186–187 °C |
| IR (KBr, cm⁻¹) | 3200 (NH), 1719, 1672 (2CO) |
| ¹H-NMR (DMSO-d₆, ppm) | 1.31 (t, J = 7.2 Hz, 3H, CH₃), 4.03 (s, 2H, CH₂), 4.29 (q, J = 7.2 Hz, 2H, CH₂), 7.06 (d, J = 7.8 Hz, 1H, Ar-H), 7.85 (d, J = 7.8 Hz, 1H, Ar-H), 7.96 (d, J = 7.8 Hz, 2H, Ar-H), 11.54 (br, 1H, NH) |
| ¹³C-NMR (DMSO-d₆, ppm) | 14.20 (CH₃), 34.42 (CH₂), 60.58 (CH₂), 119.71, 121.31, 125.51, 130.48, 142.80, 157.92, 165.72, 174.33 (Ar-C and CO) |
| MS (EI): m/z (%) | 264 (M⁺, 100), 265 (M⁺+1, 17.80) |
| Elemental Analysis | Calcd. for C₁₂H₁₂N₂O₃S: C, 54.53; H, 4.58; N, 10.60. Found: C, 54.61; H, 4.52; N, 10.53. |
Step 2: Synthesis of (2Z,5Z)-Ethyl 4-(5-benzylidene-4-oxothiazolidin-2-ylideneamino)benzoate
This procedure describes the Knoevenagel condensation of the 4-thiazolidinone intermediate with an aromatic aldehyde to introduce diversity at the 5-position.
Materials:
-
(Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Piperidine
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure: [5]
-
A mixture of (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate and the aromatic aldehyde in ethanol is taken in a round-bottom flask.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is refluxed for a specified duration.
-
After cooling, the precipitated solid is filtered, washed, and recrystallized from a suitable solvent (e.g., DMF) to obtain the pure product.[5]
Characterization Data of (2Z,5Z)-Ethyl 4-(5-benzylidene-4-oxothiazolidin-2-ylideneamino)benzoate: [5]
| Property | Value |
| Appearance | Yellow crystals |
| Yield | 74% |
| Melting Point | 291–292 °C |
| IR (KBr, cm⁻¹) | 3199 (NH), 1709, 1678 (2CO) |
| ¹H-NMR (DMSO-d₆, ppm) | 1.33 (t, J = 6.8 Hz, 3H, CH₃), 4.32 (q, J = 6.8 Hz, 2H, CH₂), 7.15 (d, J = 7.2 Hz, 2H, Ar-H), 7.47–8.00 (m, 8H, Ar-H and olefinic CH), 12.34 (br, 1H, NH) |
| MS (EI): m/z (%) | 352 (M⁺, 19.50), 353 (M⁺+1, 5.20) |
| Elemental Analysis | Calcd. for C₁₉H₁₆N₂O₃S: C, 64.76; H, 4.58; N, 7.95. Found: C, 64.84; H, 4.65; N, 8.01. |
Experimental Workflow
Caption: Detailed workflow for the two-step synthesis of 4-thiazolidinone derivatives.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal information.
-
Piperidine is a toxic and flammable liquid and should be handled with extreme caution.
-
DMF is a skin and respiratory irritant; avoid inhalation and skin contact.
These protocols provide a robust and versatile method for the synthesis of a variety of 4-thiazolidinone derivatives. The resulting compounds can be screened for their biological activities, contributing to the development of new therapeutic agents.
References
- 1. hakon-art.com [hakon-art.com]
- 2. orientjchem.org [orientjchem.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Biologically active 4-thiazolidinones: a review of QSAR studies and QSAR modeling of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the acylation of benzocaine to "Ethyl 4-(2-chloroacetamido)benzoate"
Introduction
Ethyl 4-(2-chloroacetamido)benzoate is a chemical intermediate synthesized from benzocaine, a widely used local anesthetic. The synthesis involves an acylation reaction, a fundamental process in organic chemistry for the formation of amides. This document provides a detailed experimental protocol for the acylation of benzocaine using chloroacetyl chloride to yield this compound. The target audience for these notes includes researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical Reaction
The synthesis proceeds via the nucleophilic acyl substitution of the amino group of benzocaine with chloroacetyl chloride.
Reaction Scheme:
Benzocaine + Chloroacetyl Chloride → this compound + HCl
Experimental Protocol
Materials and Reagents:
-
Benzocaine (Ethyl 4-aminobenzoate)
-
Chloroacetyl chloride
-
Glacial Acetic Acid
-
Sodium Acetate
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Ethanol
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve benzocaine in glacial acetic acid.
-
Acylation: Cool the solution in an ice bath. Slowly add chloroacetyl chloride to the stirred solution.
-
Neutralization: After the addition is complete, add a solution of sodium acetate in water to neutralize the hydrochloric acid formed during the reaction.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
-
Characterization: Determine the melting point of the purified product and characterize using spectroscopic methods (e.g., IR, NMR).
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Benzocaine (Ethyl 4-aminobenzoate) | |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Acylating Agent | Chloroacetyl Chloride | |
| Molecular Formula | C₂H₂Cl₂O | |
| Molecular Weight | 112.94 g/mol | |
| Product | This compound | |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [1][2][3][4] |
| Molecular Weight | 241.67 g/mol | [1][2][3][4] |
| Melting Point | 110-114 °C | [1][2][5] |
| CAS Number | 26226-72-2 | [1][2][4] |
| Safety Information | ||
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Chloroacetyl chloride is corrosive and a lachrymator; handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Glacial acetic acid is corrosive.
-
Dichloromethane is a volatile organic solvent; handle it in a well-ventilated area.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use. The synthesized product is an irritant.[1][2]
References
Application Notes and Protocols: Synthesis of (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves the reaction of Ethyl 4-(2-chloroacetamido)benzoate with ammonium thiocyanate in ethanol. This reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization to yield the target 2-iminothiazolidin-4-one derivative. This class of compounds serves as a valuable scaffold in the development of novel therapeutic agents. The protocols herein describe the synthesis of the precursor chloroacetamide and its subsequent conversion to the final thiazolidinone product, complete with characterization data.
Introduction
The thiazolidinone core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The specific target molecule, (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate, is synthesized through a robust and efficient method involving the heterocyclization of an α-halo-acetamido precursor. This reaction is a variation of syntheses that are fundamental to the construction of medicinally relevant heterocycles. The following application note details the complete experimental procedure, presents all relevant quantitative data in a structured format, and illustrates the chemical and procedural logic through diagrams.
Reaction Scheme and Mechanism
The synthesis is a two-step process starting from the commercially available Ethyl 4-aminobenzoate (Benzocaine).
Step 1: Synthesis of this compound (Precursor) Ethyl 4-aminobenzoate is acylated using chloroacetyl chloride to form the key intermediate, this compound.
Step 2: Synthesis of (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate (Final Product) The chloro-substituted intermediate reacts with ammonium thiocyanate. The thiocyanate ion acts as a nucleophile, displacing the chloride. The resulting intermediate undergoes a rapid intramolecular cyclization, followed by a Dimroth-like rearrangement, to form the stable 2-iminothiazolidin-4-one ring system.[1]
Reaction Pathway Diagram
Caption: Overall two-step reaction pathway.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| Ethyl 4-aminobenzoate (Benzocaine) | Sigma-Aldrich | 99% |
| Chloroacetyl chloride | Sigma-Aldrich | 98% |
| Ammonium thiocyanate | Sigma-Aldrich | ≥97.5% |
| Ethanol (Absolute) | Fisher Scientific | 99.5% |
| Deuterated Solvents (CDCl₃, DMSO-d₆) | Cambridge Isotope Labs | 99.8% |
Protocol 1: Synthesis of this compound (2d)
-
Dissolve Ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the solution at 0-5 °C with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash thoroughly with water to remove any unreacted acid, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure white crystals of this compound.[1]
Protocol 2: Synthesis of (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate (3d)
-
Suspend this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add ammonium thiocyanate (1.2 equivalents) to the suspension.
-
Heat the mixture to reflux with constant stirring for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure pale yellow crystals of (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate.[1]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation
Physical and Yield Data
The following table summarizes the key physical properties and reaction outcomes for the precursor and the final product.
| Compound Name | Formula | M.W. ( g/mol ) | Yield (%) | M.P. (°C) | Appearance |
| This compound (2d) | C₁₁H₁₂ClNO₃ | 241.68 | 91 | 106-107 | White crystals |
| (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate (3d) | C₁₂H₁₂N₂O₃S | 264.30 | 80 | 186-187 | Pale yellow crystals |
| Data sourced from Al-Hourani et al., 2015.[1] |
Spectroscopic Data
The structural confirmation of the synthesized compounds was performed using various spectroscopic techniques.
Table 1: Spectroscopic Data for this compound (2d) [1]
| Technique | Solvent | Data |
| IR (KBr) | - | ν/cm⁻¹: 3275 (NH), 1722 (C=O, ester), 1678 (C=O, amide) |
| ¹H-NMR | CDCl₃ | δ (ppm): 8.56 (s, 1H, NH), 8.01 (d, J=8.0 Hz, 2H, Ar-H), 7.63 (d, J=8.0 Hz, 2H, Ar-H), 4.34 (q, J=7.2 Hz, 2H, CH₂), 4.17 (s, 2H, CH₂), 1.36 (t, J=7.2 Hz, 3H, CH₃) |
| ¹³C-NMR | CDCl₃ | δ (ppm): 165.92 (CO), 164.15 (CO), 140.75, 130.68, 126.74, 119.12 (Ar-C), 60.93 (CH₂), 42.84 (CH₂), 14.22 (CH₃) |
| MS (EI) | - | m/z (%): 241 (M⁺, 68.84), 242 (M⁺+1, 21.72) |
Table 2: Spectroscopic Data for (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate (3d) [1]
| Technique | Solvent | Data |
| IR (KBr) | - | ν/cm⁻¹: 3200 (NH), 1719 (C=O, ester), 1672 (C=O, amide) |
| ¹H-NMR | DMSO-d₆ | δ (ppm): 11.54 (br, 1H, NH), 7.96 (d, J=7.8 Hz, 2H, Ar-H), 7.85 (d, J=7.8 Hz, 1H, Ar-H), 7.06 (d, J=7.8 Hz, 1H, Ar-H), 4.29 (q, J=7.2 Hz, 2H, CH₂), 4.03 (s, 2H, CH₂), 1.31 (t, J=7.2 Hz, 3H, CH₃) |
| ¹³C-NMR | DMSO-d₆ | δ (ppm): 174.33, 165.72, 157.92 (CO & C=N), 142.80, 130.48, 125.51, 121.31, 119.71 (Ar-C), 60.58 (CH₂), 34.42 (CH₂), 14.20 (CH₃) |
| MS (EI) | - | m/z (%): 264 (M⁺, 100), 265 (M⁺+1, 17.80) |
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling chloroacetyl chloride, which is corrosive and lachrymatory.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ammonium thiocyanate is harmful if swallowed or inhaled. Avoid creating dust.
-
Use caution when heating flammable solvents like ethanol. Ensure no open flames are nearby.
Conclusion
The protocols described provide a reliable and reproducible method for the synthesis of (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate. The reaction yields are high (80-91%), and the procedures involve standard laboratory techniques.[1] The detailed characterization data confirms the structure of the final product, providing a solid foundation for its use in further research and drug development applications.
References
Application Notes and Protocols: Synthesis of Local Anesthetics Utilizing Ethyl 4-(2-chloroacetamido)benzoate
Introduction
Local anesthetics are essential therapeutic agents that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation. Their chemical structures typically consist of three components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[1][2][3] Ethyl 4-(2-chloroacetamido)benzoate is a versatile intermediate compound used in the synthesis of various pharmaceuticals, including analgesics.[4] Its structure contains the key features of a protected aromatic amine and an activated chloroacetyl group, making it a suitable precursor for the synthesis of benzoate-type local anesthetics.
This document provides detailed protocols for the synthesis of a representative local anesthetic using this compound as the key intermediate. The synthesis involves two main stages: the preparation of this compound from the common local anesthetic Benzocaine (ethyl 4-aminobenzoate), followed by its reaction with a secondary amine to yield the final product.
Synthesis Pathway
The overall synthesis pathway is a two-step process. First, the primary amine of ethyl 4-aminobenzoate is acylated using chloroacetyl chloride to form the intermediate, this compound. In the second step, this intermediate undergoes a nucleophilic substitution reaction with diethylamine, where the diethylamino group displaces the chlorine atom to form the final local anesthetic, 2-(diethylamino)ethyl 4-aminobenzoate, a structure analogous to Procaine.
Caption: Two-step synthesis of a local anesthetic from Benzocaine.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the acylation of ethyl 4-aminobenzoate (Benzocaine) to produce the key intermediate, this compound.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-aminobenzoate | 165.19 | 16.5 g | 0.1 |
| Chloroacetyl chloride | 112.94 | 12.4 g (8.5 mL) | 0.11 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Sodium Acetate | 82.03 | 15 g | 0.18 |
| Deionized Water | 18.02 | 200 mL | - |
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 16.5 g of ethyl 4-aminobenzoate in 100 mL of glacial acetic acid.
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add 8.5 mL of chloroacetyl chloride to the cooled solution with continuous stirring.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature.
-
In a separate beaker, dissolve 15 g of sodium acetate in 200 mL of deionized water.
-
Add the sodium acetate solution to the reaction mixture to precipitate the product.
-
Stir the mixture for another hour to ensure complete precipitation.
-
Collect the white precipitate by suction filtration using a Büchner funnel.
-
Wash the precipitate with copious amounts of cold deionized water to remove any unreacted starting materials and acetic acid.
-
Dry the product in a desiccator or a vacuum oven at 50-60°C.
-
The expected yield is approximately 85-90%.
Protocol 2: Synthesis of 2-(diethylamino)ethyl 4-aminobenzoate
This protocol describes the nucleophilic substitution reaction between this compound and diethylamine to form the final local anesthetic product. This procedure is analogous to the synthesis of Lidocaine from α-chloro-2,6-dimethylacetanilide.[6][7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 241.67 | 24.2 g | 0.1 |
| Diethylamine | 73.14 | 21.9 g (30 mL) | 0.3 |
| Toluene | 92.14 | 250 mL | - |
| 3 M Hydrochloric Acid | - | 100 mL | - |
| 30% Potassium Hydroxide Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 24.2 g of this compound in 250 mL of toluene.
-
Add 30 mL of diethylamine to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature. A precipitate of diethylammonium chloride may form.
-
Filter off any precipitated salts.
-
Transfer the filtrate to a separatory funnel and wash three times with 50 mL portions of deionized water.
-
Extract the organic layer with two 50 mL portions of 3 M hydrochloric acid.
-
Combine the acidic aqueous extracts and cool in an ice bath.
-
Slowly add 30% potassium hydroxide solution to the cooled aqueous layer until it is strongly basic (pH > 10).
-
Extract the basic aqueous layer with three 50 mL portions of diethyl ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product as an oil or solid.
-
The product can be further purified by recrystallization or distillation.
Mechanism of Action: Sodium Channel Blockade
Local anesthetics exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][9] This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The anesthetic molecule, in its charged form, binds to a specific receptor site within the sodium channel, stabilizing it in an inactivated state and thus blocking nerve conduction.
Caption: Mechanism of local anesthetic action on sodium channels.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of the local anesthetic.
Caption: General workflow for synthesis, purification, and analysis.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Chloroacetyl chloride is highly corrosive and a lachrymator; handle with extreme care.
-
Diethylamine is flammable and has a strong, unpleasant odor.
-
Toluene is a flammable solvent. Avoid open flames and sparks.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Disclaimer: These protocols are intended for research and development purposes by qualified professionals. The procedures should be adapted and optimized as necessary for specific laboratory conditions. The user assumes all responsibility for the safe handling and use of the chemicals and equipment involved.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Local Anesthetics derived from benzoic acid [quimicaorganica.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 26226-72-2 [chemicalbook.com]
- 6. cerritos.edu [cerritos.edu]
- 7. is.muni.cz [is.muni.cz]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Ethyl 4-(2-chloroacetamido)benzoate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Ethyl 4-(2-chloroacetamido)benzoate and its derivatives. The methodologies outlined are intended to support research and development in areas such as medicinal chemistry and drug discovery, particularly for compounds with potential local anesthetic properties.
Introduction
This compound and its derivatives are of interest in medicinal chemistry. The core structure, derived from the local anesthetic benzocaine (Ethyl 4-aminobenzoate), serves as a versatile scaffold for the synthesis of various compounds. The chloroacetamide moiety provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The synthesis is a straightforward two-step process commencing with the preparation of the precursor, Ethyl 4-aminobenzoate, followed by its N-acylation.
Synthesis Workflow
The overall synthetic strategy involves two main stages: the formation of the starting material, Ethyl 4-aminobenzoate, and its subsequent conversion to the desired chloroacetamido derivative. This intermediate can then be further modified to produce a variety of derivatives.
Application Notes and Protocols for the Purification of Ethyl 4-(2-chloroacetamido)benzoate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-(2-chloroacetamido)benzoate is a chemical intermediate that can be synthesized from benzocaine and has applications in the synthesis of various heterocyclic compounds and potentially in the development of new pharmaceutical agents.[1] The purity of this intermediate is crucial for the successful synthesis of target molecules, directly impacting reaction yields, impurity profiles, and the biological activity of final compounds. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound using recrystallization, aimed at achieving high purity suitable for subsequent synthetic steps.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNO₃[1][2] |
| Molecular Weight | 241.67 g/mol [2] |
| Appearance | White to off-white solid[3] |
| Melting Point | 110-114 °C[1] |
| CAS Number | 26226-72-2[2] |
Principle of Recrystallization
Recrystallization is based on the principle of differential solubility. An ideal solvent for recrystallization will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and then allowing the solution to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the solution.
For this compound, which possesses both an ester and an amide functional group, a moderately polar solvent is expected to be effective. Ethanol is a suitable choice as it is a polar protic solvent that is capable of dissolving many organic compounds at elevated temperatures and is less effective at lower temperatures.
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Watch glass
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
Safety Precautions
-
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Ethanol is flammable; keep it away from open flames and hot surfaces.
Recrystallization Procedure
-
Dissolution:
-
Place approximately 5.0 g of crude this compound into a 125 mL Erlenmeyer flask containing a magnetic stir bar.
-
Add approximately 20-25 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Add more ethanol in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (a spatula tip) of activated charcoal to the solution to adsorb colored impurities.
-
Bring the solution back to a gentle boil for a few minutes.
-
-
Hot Filtration (if charcoal was used):
-
If activated charcoal was added, it is necessary to perform a hot filtration to remove it.
-
Preheat a clean 250 mL Erlenmeyer flask and a stemless funnel with a fluted filter paper by placing them on the hot plate or by washing with a small amount of hot ethanol.
-
Quickly filter the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization of the product on the filter paper.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask. The flask can be rinsed with a small amount of the cold filtrate to aid in the transfer.
-
Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities. Use a minimal amount of cold solvent to avoid dissolving the product.
-
-
Drying:
-
Continue to draw air through the Buchner funnel for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a pre-weighed watch glass and spread them out.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.
-
Data Presentation
The following table summarizes the expected quantitative data from the recrystallization of this compound. The actual values may vary depending on the initial purity of the crude material.
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Mass (g) | 5.0 | ~4.0 - 4.5 |
| Yield (%) | - | ~80 - 90% |
| Purity (by HPLC/NMR, %) | ~95% | >99% |
| Melting Point (°C) | 108-113 | 110-114 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Ethyl 4-(2-chloroacetamido)benzoate in the Preparation of Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of antibacterial agents derived from Ethyl 4-(2-chloroacetamido)benzoate. This document includes detailed experimental protocols, a summary of antibacterial activity, and insights into the potential mechanisms of action, serving as a valuable resource for the development of novel antimicrobial compounds.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent development of new antibacterial agents with novel mechanisms of action. This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly thiazole and benzothiazole derivatives, which have demonstrated promising antibacterial properties. The chloroacetamide group provides a reactive site for cyclization reactions, while the benzoate moiety can be modified to modulate the compound's physicochemical properties and biological activity.
Synthesis of Antibacterial Agents
A common strategy for synthesizing potent antibacterial agents from this compound involves the construction of a thiazole ring. The following protocol details a representative synthesis of a 4-(aryl)thiazol-2-amine derivative.
Protocol 1: Synthesis of Ethyl 4-(2-(4-arylthiazol-2-ylamino)acetamido)benzoate Derivatives
This protocol is a composite based on established methodologies for the synthesis of similar N-phenylacetamide derivatives containing a 4-arylthiazole moiety.
Step 1: Synthesis of Ethyl 4-(2-thioureidoacetamido)benzoate
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add potassium thiocyanate (1.2 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain Ethyl 4-(2-thioureidoacetamido)benzoate.
Step 2: Synthesis of Ethyl 4-(2-(4-arylthiazol-2-ylamino)acetamido)benzoate
-
Suspend Ethyl 4-(2-thioureidoacetamido)benzoate (1 equivalent) in ethanol.
-
Add the appropriate α-bromoacetophenone derivative (1 equivalent).
-
Reflux the mixture for 8-12 hours.
-
Monitor the completion of the reaction using TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the final product.
Antibacterial Activity Evaluation
The antibacterial efficacy of the synthesized compounds can be determined using standard microbiological techniques such as the agar well diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol 2: Agar Well Diffusion Assay
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculate the surface of the MHA plates with a standardized bacterial suspension (0.5 McFarland standard).
-
Create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.
-
A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.[1]
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
-
Perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
Quantitative Antibacterial Data
The following tables summarize the antibacterial activity of various derivatives synthesized from precursors structurally similar to this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives Bearing an Amide Moiety [3]
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | S. typhi (µg/mL) | K. pneumoniae (µg/mL) |
| A07 | 15.6 | 7.81 | 15.6 | 3.91 |
| A10 | >125 | 15.6 | 31.25 | 62.5 |
Table 2: Antibacterial Activity of Ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoate Derivatives (Zone of Inhibition in mm) [4]
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 2a | 15 | 14 | 13 | 12 |
| 2b | 18 | 16 | 15 | 14 |
| 2c | 20 | 18 | 17 | 16 |
| Ciprofloxacin | 25 | 24 | 26 | 22 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Heterocyclization of Ethyl 4-(2-chloroacetamido)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the heterocyclization of Ethyl 4-(2-chloroacetamido)benzoate, a versatile starting material for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development.
Synthesis of Quinoxalin-2-one Derivatives
The reaction of this compound with o-phenylenediamine is a key method for the synthesis of quinoxalin-2-one derivatives. This reaction proceeds via a condensation and subsequent intramolecular cyclization.
Reaction Scheme:
Experimental Protocol: Synthesis of Ethyl 4-(3,4-dihydro-2-oxoquinoxalin-1(2H)-yl)benzoate
This protocol is adapted from analogous syntheses of 3,4-dihydroquinoxalin-2(1H)-one derivatives.[1][2]
Materials:
-
This compound
-
o-Phenylenediamine
-
Aqueous Ammonia (33%)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) and o-phenylenediamine (1 equivalent) in a mixture of water and a catalytic amount of aqueous ammonia.
-
Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration under reduced pressure.
-
Wash the solid with cold water and then recrystallize from a suitable solvent such as ethanol to afford the pure product.
-
Dry the purified product in a vacuum oven.
Quantitative Data Summary:
| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
| 1 | This compound | o-Phenylenediamine | Water | Aq. Ammonia | Reflux | 1-2 | 80-90 (Estimated) |
Note: The yield is an estimation based on similar reported reactions and may vary depending on the specific reaction conditions and scale.
Logical Workflow for Quinoxalin-2-one Synthesis
Caption: Workflow for the synthesis of Ethyl 4-(3,4-dihydro-2-oxoquinoxalin-1(2H)-yl)benzoate.
Potential Synthesis of Benzoxazinone and Benzothiazinone Derivatives
Proposed Intramolecular Cyclization to form Benzoxazinone Derivatives
Intramolecular cyclization of this compound could potentially yield a benzoxazinone derivative. This would likely involve the nucleophilic attack of the amide oxygen on the carbon bearing the chlorine atom, facilitated by a base.
Proposed Reaction Scheme:
Caption: Proposed pathway for intramolecular benzoxazinone synthesis.
Proposed Reaction with 2-Aminothiophenol to form Benzothiazinone Derivatives
The reaction of this compound with 2-aminothiophenol is a plausible route to benzothiazinone derivatives, analogous to the quinoxalinone synthesis.
Proposed Reaction Scheme:
Proposed Experimental Protocol:
-
In a round-bottom flask, combine this compound (1 equivalent) and 2-aminothiophenol (1 equivalent) in a high-boiling polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate (K₂CO₃) to act as a proton scavenger.
-
Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent.
-
Purify the crude product via column chromatography.
Disclaimer: The proposed protocols for benzoxazinone and benzothiazinone synthesis are based on established chemical principles and may require optimization of reaction conditions, including solvent, base, temperature, and reaction time. Experimental validation is necessary to confirm the feasibility and efficiency of these synthetic routes.
References
Application Notes and Protocols: Ethyl 4-(2-chloroacetamido)benzoate in Medicinal Chemistry
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-(2-chloroacetamido)benzoate is a versatile bifunctional molecule that serves as a crucial intermediate in medicinal chemistry. Its structure, featuring a reactive chloroacetamide group and an ethyl benzoate moiety, makes it an ideal scaffold for the synthesis of a wide array of biologically active compounds. The chloroacetamide group can readily react with various nucleophiles, allowing for the introduction of diverse functionalities, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors for cancer therapy. Detailed protocols for its synthesis and the biological evaluation of its derivatives are also presented.
I. Synthetic Applications
This compound is primarily utilized as a building block for the synthesis of more complex molecules with therapeutic potential. The chloroacetamide moiety is a key functional group that allows for the covalent modification of target proteins or for the construction of heterocyclic ring systems.
A. Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of benzocaine (ethyl 4-aminobenzoate) with chloroacetyl chloride.
Experimental Protocol: Synthesis of this compound
-
Materials and Reagents:
-
Benzocaine (ethyl 4-aminobenzoate)
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl acetate)
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for workup and purification.
-
-
Procedure: a. Dissolve benzocaine (1 equivalent) in the chosen anhydrous solvent in a round bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0 °C using an ice bath. c. Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes. d. Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via a dropping funnel, maintaining the temperature at 0 °C. e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography). f. Quench the reaction by adding 1M HCl solution. g. Transfer the mixture to a separatory funnel and extract the organic layer. h. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. i. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. j. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
B. Synthesis of Bioactive Derivatives
The chloroacetamide group of this compound is a versatile handle for the synthesis of various derivatives, including kinase inhibitors. For instance, it can be used to synthesize benzoxazole-benzamide conjugates that have shown potential as VEGFR-2 inhibitors.
Experimental Protocol: Synthesis of a Benzoxazole-Benzamide Derivative
This protocol describes a general procedure for the synthesis of a benzoxazole-benzamide conjugate using this compound as a starting material. The first step involves the conversion of the ethyl ester to a benzoyl chloride, which is then reacted with an amine to form an amide. The chloroacetamide moiety is then used to link a benzoxazole core.
-
Step 1: Synthesis of 4-(2-chloroacetamido)benzoyl chloride a. Hydrolyze this compound to 4-(2-chloroacetamido)benzoic acid using a standard procedure (e.g., refluxing with aqueous NaOH followed by acidification). b. Treat the resulting carboxylic acid with thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM with a catalytic amount of DMF to yield 4-(2-chloroacetamido)benzoyl chloride.
-
Step 2: Amide Formation a. React the 4-(2-chloroacetamido)benzoyl chloride with a desired amine (e.g., aniline or a substituted aniline) in the presence of a base like triethylamine in an anhydrous solvent to form the corresponding N-substituted 4-(2-chloroacetamido)benzamide.
-
Step 3: Coupling with Benzoxazole a. Prepare the potassium salt of a 2-mercaptobenzoxazole derivative. b. Heat the N-substituted 4-(2-chloroacetamido)benzamide with the potassium salt of the 2-mercaptobenzoxazole derivative in a solvent like DMF to afford the final benzoxazole-benzamide conjugate.[1]
II. Application in Cancer Research: Kinase Inhibition
Derivatives of this compound have been investigated as inhibitors of various protein kinases that are implicated in cancer progression. The chloroacetamide moiety can act as a "warhead" to form covalent bonds with cysteine residues in the active site of certain kinases, leading to irreversible inhibition. Key kinase targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
A. Quantitative Data on Bioactive Derivatives
The following table summarizes the in vitro activity of representative derivatives of this compound against various cancer cell lines and kinases. It is important to note that the parent compound, this compound, is generally considered a synthetic intermediate and is not expected to exhibit high potency itself. The biological activity arises from the more complex molecules synthesized from it.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzoxazole-Benzamide Conjugate 1 | VEGFR-2 | Kinase Inhibition | Data not specified | [1] |
| HCT-116 (Colon Cancer) | Cytotoxicity (SRB) | 0.89 | [1] | |
| MCF-7 (Breast Cancer) | Cytotoxicity (SRB) | 1.24 | [1] | |
| Benzoxazole-Benzamide Conjugate 11 | VEGFR-2 | Kinase Inhibition | Data not specified | [1] |
| HCT-116 (Colon Cancer) | Cytotoxicity (SRB) | 0.92 | [1] | |
| MCF-7 (Breast Cancer) | Cytotoxicity (SRB) | 1.15 | [1] | |
| Thiazolylpyrazolyl Coumarin 7a | VEGFR-2 | Kinase Inhibition | 0.034 | [2] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 5.41 | [2] | |
| Thiazolylpyrazolyl Coumarin 8c | VEGFR-2 | Kinase Inhibition | 0.582 | [2] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 10.75 | [2] | |
| Thiazolylpyrazolyl Coumarin 9b | VEGFR-2 | Kinase Inhibition | 0.098 | [2] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 8.63 | [2] | |
| Thiazolylpyrazolyl Coumarin 9c | VEGFR-2 | Kinase Inhibition | 0.084 | [2] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 7.51 | [2] | |
| Thiazolylpyrazolyl Coumarin 9d | VEGFR-2 | Kinase Inhibition | 0.046 | [2] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 6.22 | [2] |
Note: The compound IDs are as specified in the cited literature. The structures of these complex derivatives are not shown here but can be found in the respective publications.
III. Experimental Protocols for Biological Evaluation
A. In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase using a luminescence-based assay.
-
Materials and Reagents:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
-
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. b. Add the diluted test compound and VEGFR-2 enzyme to the wells of a 384-well plate. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity. f. Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control. g. Determine the IC50 value by fitting the dose-response data to a suitable curve-fitting model.
B. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials and Reagents:
-
Human cancer cell line (e.g., HCT-116 or MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure: a. Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. g. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
IV. Signaling Pathway Diagrams
Derivatives of this compound have been shown to target key signaling pathways in cancer, such as the VEGFR and EGFR pathways. The following diagrams illustrate the general mechanism of these pathways and the point of inhibition by small molecule inhibitors.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: EGFR Signaling Pathway and Inhibition.
V. Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its utility is demonstrated in the synthesis of a variety of bioactive molecules, particularly kinase inhibitors with potential applications in oncology. The reactive chloroacetamide moiety allows for the strategic design of both reversible and irreversible inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival. The protocols and data presented herein provide a foundation for researchers and scientists in the field of drug discovery and development to explore the potential of this chemical scaffold in creating novel therapeutics.
References
Application Notes and Protocols: Ethyl 4-(2-chloroacetamido)benzoate as a Versatile Intermediate for Novel Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 4-(2-chloroacetamido)benzoate as a key intermediate in the synthesis of novel bioactive molecules. This document outlines its application in developing compounds with local anesthetic, anticancer, and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and mechanistic pathway diagrams are provided to facilitate further research and development in this area.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of a reactive chloroacetamide group. This functional group readily undergoes nucleophilic substitution reactions, allowing for the facile introduction of diverse chemical moieties and the creation of extensive compound libraries for biological screening. The core benzamide structure is a common scaffold in many biologically active compounds, further enhancing the potential of this intermediate in drug discovery.
Applications in the Synthesis of Bioactive Molecules
Local Anesthetic Agents
The chloroacetamide group of this compound can be reacted with various amines to generate analogues of local anesthetics like lidocaine. The rationale behind this approach is that the amide linkage and the terminal amino group are key pharmacophoric features for interaction with voltage-gated sodium channels, the primary target of local anesthetics.
Mechanism of Action of Local Anesthetics
Local anesthetics function by blocking the propagation of action potentials in nerve fibers. They achieve this by reversibly binding to and inhibiting voltage-gated sodium channels within the neuronal membrane. This inhibition prevents the influx of sodium ions that is necessary for membrane depolarization, thus halting the transmission of pain signals.
Caption: Mechanism of action of local anesthetics.
Table 1: Local Anesthetic Activity of 4-(2-chloroacetamido)benzoic Acid Derivatives
| Compound ID | Structure | % Local Anesthetic Activity (Compared to Lignocaine HCl) |
| A1 | This compound | Data not available, serves as starting material |
| A2 | Isopropyl 4-(2-chloroacetamido)benzoate | Promising activity |
| A4 | Butyl 4-(2-chloroacetamido)benzoate | Promising activity |
| A10 | N-(2-hydroxyethyl)-4-(2-chloroacetamido)benzamide | Promising activity |
| A.im | 1-(4-(1H-imidazol-1-yl)benzoyl)-2-chloroacetamide | Promising activity |
Data adapted from a study on 4-(2-chloroacetamido)benzoic acid derivatives, which are structurally similar to derivatives of the title compound. The study indicated these compounds showed promising activity but were less potent than lignocaine HCl.[1]
Anticancer Agents: VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This compound can serve as a scaffold for the synthesis of potent VEGFR-2 inhibitors. The chloroacetamide moiety can be reacted with various nucleophiles, such as substituted anilines or heterocyclic amines, to generate compounds that can bind to the ATP-binding site of the VEGFR-2 kinase domain.
VEGFR-2 Signaling Pathway in Angiogenesis
Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades. These include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival. Inhibition of VEGFR-2 blocks these pathways, leading to a reduction in tumor angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway.
Table 2: In Vitro Anticancer and VEGFR-2 Inhibitory Activity of Nicotinamide Derivatives
| Compound ID | Structure | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) | VEGFR-2 IC50 (nM) |
| 6 | N'-(4-chlorobenzylidene)-N-(4-(nicotinamidoyl)phenyl)nicotinohydrazide | 9.3 ± 0.02 | 7.8 ± 0.025 | 60.83 |
| 10 | N'-(1H-indol-3-ylmethylene)-N-(4-(nicotinamidoyl)phenyl)nicotinohydrazide | >50 | >50 | 63.61 |
| 7 | N'-(2-hydroxybenzylidene)-N-(4-(nicotinamidoyl)phenyl)nicotinohydrazide | >50 | >50 | 129.30 |
| Sorafenib | (Reference Drug) | - | - | 53.65 |
Data from a study on nicotinamide-based derivatives, which can be conceptually synthesized from ethyl 4-aminobenzoate, a precursor to the title compound.[2][3]
Antimicrobial Agents
The chloroacetamide scaffold is present in a number of compounds with demonstrated antimicrobial activity. By reacting this compound with various sulfur, nitrogen, or oxygen-containing nucleophiles, novel derivatives with potential antibacterial and antifungal properties can be synthesized.
Table 3: Antimicrobial Activity of Thiazolyl-2-chloroacetamide Derivatives (MIC in µg/mL)
| Compound ID | Structure | Bacillus subtilis | Escherichia coli | Aspergillus niger |
| 4a | 2-chloro-N-(thiazol-2-yl)acetamide | 62.5 | 125 | 250 |
| 4f | 2-chloro-N-(4-phenylthiazol-2-yl)acetamide | 62.5 | 62.5 | 125 |
| 4g | 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | 62.5 | 125 | 62.5 |
| 4j | 2-chloro-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide | 62.5 | 62.5 | 62.5 |
| Erythromycin | (Reference) | 31.25 | - | - |
| Azithromycin | (Reference) | - | 31.25 | - |
| Fluconazole | (Reference) | - | - | 31.25 |
Data adapted from a study on thiazolyl-2-chloroacetamide derivatives, illustrating the potential antimicrobial activity of this class of compounds.
Experimental Protocols
General Synthetic Workflow
The general approach to synthesizing novel bioactive molecules from this compound involves a nucleophilic substitution reaction at the carbon atom bearing the chlorine atom.
Caption: General synthetic workflow.
Protocol 1: Synthesis of a Lidocaine Analogue (Representative)
This protocol describes a representative synthesis of an N-substituted glycine derivative from this compound, a key step in forming lidocaine-like molecules.
Materials:
-
This compound
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Diethylamine
-
Toluene
-
3 M Hydrochloric acid
-
30% Potassium hydroxide solution
-
Pentane
-
Anhydrous sodium carbonate
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in toluene.
-
Add diethylamine (3 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the organic layer with 3 M HCl (2 x 20 mL).
-
Cool the combined acidic aqueous layers in an ice bath and basify with 30% KOH solution until strongly basic.
-
Extract the aqueous layer with pentane (2 x 20 mL).
-
Wash the combined pentane layers with water (6 x 10 mL) to remove excess diethylamine.
-
Dry the organic layer over anhydrous sodium carbonate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Infiltration Local Anesthetic Activity Assay (Bianchi's Method)
Principle: This method assesses the local anesthetic effect by measuring the inhibition of the twitch response of a guinea pig's back skin to a subcutaneous electrical stimulus.
Materials:
-
Guinea pigs (250-300 g)
-
Test compound solution (in saline)
-
Lignocaine HCl solution (standard)
-
Saline (control)
-
Electrical stimulator with fine needle electrodes
Procedure:
-
Shave the dorsal skin of the guinea pigs 24 hours before the experiment.
-
On the day of the experiment, inject 0.25 mL of the test compound solution, standard solution, and saline solution intradermally at three different marked sites on the back of each animal.
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Apply a weak electrical stimulus to the injection sites every 5 minutes.
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Record the presence or absence of the cutaneous muscle twitch response. The absence of a response indicates local anesthesia.
-
The onset and duration of action are recorded for each compound. The percentage of animals exhibiting the anesthetic effect at each time point is calculated.
Protocol 3: In Vitro VEGFR-2 Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Materials:
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Recombinant human VEGFR-2 kinase domain
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Poly(Glu, Tyr) 4:1 substrate
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ATP
-
Test compound
-
Kinase buffer
-
96-well plates
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Detection antibody (e.g., anti-phosphotyrosine antibody) and substrate for detection (e.g., HRP substrate)
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Plate reader
Procedure:
-
Add the kinase buffer, VEGFR-2 enzyme, and test compound at various concentrations to the wells of a 96-well plate pre-coated with the Poly(Glu, Tyr) substrate.
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Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the wells to remove unreacted components.
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Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by an enzyme-linked secondary antibody.
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Add a suitable substrate for the enzyme on the secondary antibody to generate a detectable signal (e.g., colorimetric or chemiluminescent).
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Measure the signal intensity using a plate reader.
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Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
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Bacterial or fungal strains
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Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
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Test compound
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Standard antimicrobial agent (positive control)
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96-well microtiter plates
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Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
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Prepare a standardized inoculum of the microorganism and add it to each well.
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Include a positive control (broth with inoculum and standard antimicrobial) and a negative control (broth with inoculum only).
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Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
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After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of a wide range of novel bioactive molecules. Its reactive chloroacetamide functional group allows for the straightforward creation of diverse chemical libraries with potential applications in local anesthesia, cancer therapy, and infectious diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising scaffold in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(2-chloroacetamido)benzoate
Welcome to the technical support center for the synthesis of Ethyl 4-(2-chloroacetamido)benzoate. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the preparation of this compound.
Troubleshooting Guide
This section addresses common problems that can lead to low yields or impure products during the synthesis of this compound via the chloroacetylation of ethyl 4-aminobenzoate.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture. | Use freshly opened or distilled chloroacetyl chloride for the reaction. Ensure all glassware is thoroughly dried before use. |
| 2. Ineffective Base: The base is crucial for neutralizing the HCl byproduct, driving the reaction forward. An inappropriate or insufficient amount of base can stall the reaction. | Use at least one equivalent of a suitable base. Aqueous sodium bicarbonate or sodium hydroxide are commonly used in Schotten-Baumann conditions. For non-aqueous conditions, tertiary amines like triethylamine or pyridine can be employed. | |
| 3. Low Reaction Temperature: While the reaction is often performed at low temperatures to control exothermicity, excessively low temperatures may slow the reaction rate significantly. | Maintain the reaction temperature between 0-5°C during the addition of chloroacetyl chloride, then allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. | |
| Formation of Side Products (Impurities) | 1. Hydrolysis of the Ester Group: Prolonged exposure to strong basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the ethyl ester functionality to a carboxylic acid. | Use a mild base like sodium bicarbonate. Avoid high temperatures and extended reaction times in the presence of a strong base. Work up the reaction mixture promptly after completion. |
| 2. Diacylation: Although less common for the amino group, reaction at other sites or multiple acylations can occur under certain conditions. | Add the chloroacetyl chloride dropwise to the solution of ethyl 4-aminobenzoate to maintain a low concentration of the acylating agent. | |
| 3. Polymerization/Resinification: Aromatic amines can be sensitive to strong acylating agents and reaction conditions, leading to the formation of polymeric materials, especially at higher temperatures.[1] | Maintain a low reaction temperature (0-5°C) during the addition of chloroacetyl chloride. | |
| Difficult Purification | 1. Co-precipitation of Starting Material: Unreacted ethyl 4-aminobenzoate may co-precipitate with the product. | During the work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted ethyl 4-aminobenzoate as its water-soluble hydrochloride salt. |
| 2. Oily Product Instead of Solid: The crude product may not solidify, making isolation by filtration difficult. | Ensure all starting materials and byproducts are sufficiently removed during the work-up. Try triturating the oily residue with a non-polar solvent like hexanes to induce crystallization. | |
| 3. Poor Recrystallization Recovery: Choosing an inappropriate solvent for recrystallization can lead to significant product loss.[2] | Ethanol or a mixture of ethanol and water is often a suitable solvent for the recrystallization of this compound. The ideal solvent should dissolve the compound well when hot but poorly when cold. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the N-acylation of ethyl 4-aminobenzoate with chloroacetyl chloride. This reaction is typically carried out under Schotten-Baumann conditions, which involve a biphasic system (an organic solvent and water) with a base to neutralize the hydrochloric acid formed during the reaction.
Q2: Why is a base necessary in this reaction?
A2: A base is essential for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acyl chloride. This prevents the protonation of the starting amine, which would render it unreactive. Secondly, by neutralizing the HCl, the base drives the reaction equilibrium towards the formation of the amide product.
Q3: What are some suitable solvents for this synthesis?
A3: For a biphasic Schotten-Baumann reaction, a water-immiscible organic solvent such as dichloromethane (DCM) or diethyl ether is used in conjunction with water. If a single-phase system is preferred with an organic base like triethylamine, solvents like tetrahydrofuran (THF) or acetonitrile can be used.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (ethyl 4-aminobenzoate). The reaction is considered complete when the starting amine spot is no longer visible on the TLC plate.
Q5: What is the expected appearance and melting point of the final product?
A5: Pure this compound is typically a white to off-white solid. The reported melting point is in the range of 110-114°C.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. Below is a summary of expected yields based on different synthetic approaches found in the literature.
| Starting Material | Reagents & Conditions | Solvent | Yield (%) | Reference |
| 4-Aminobenzoic acid | 1. Esterification (Ethanol, H₂SO₄) 2. Chloroacetylation (Chloroacetyl chloride, Pyridine, 0-4°C) | Tetrahydrofuran (for acylation) | Not specified for ethyl ester, but a related process is described. | Mahapatra et al. |
| Ethyl 4-aminobenzoate | Chloroacetyl chloride, HCl, 4-10°C, stirring | Not specified | 13% | Mahapatra et al.[3] |
| Aromatic Amines (general) | Chloroacetyl chloride, DBU | Tetrahydrofuran | 75-95% (for various anilines) | A facile amidation of chloroacetyl chloride using DBU |
Note: The yields can vary significantly based on the specific experimental setup, purity of reagents, and work-up procedure.
Experimental Protocols
Protocol 1: Synthesis of this compound (Low Yield Example)
This protocol is adapted from the synthesis of related compounds and resulted in a reported yield of 13% for the target molecule.[3]
Materials:
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Ethyl 4-aminobenzoate
-
Chloroacetyl chloride
-
Hydrochloric acid (concentrated)
-
Ethanol (75%) for recrystallization
-
Sodium bicarbonate solution
-
Water
Procedure:
-
The synthesis of the parent 4-(2-chloroacetamido)benzoic acid is first described, which is then esterified. A more direct, though low-yielding, approach is also mentioned for the ethyl ester.
-
For the direct synthesis, ethyl 4-aminobenzoate is reacted with chloroacetyl chloride with stirring at a temperature of 4-10°C, with the presence of HCl noted in the reaction scheme.
-
After the reaction is complete, the hot solution is poured into water.
-
The mixture is then neutralized slowly with a sodium bicarbonate solution to precipitate the crude product.
-
The resulting solid is collected by filtration.
-
The crude product is purified by recrystallization from 75% ethanol.
Expected Outcome:
-
White solid product.
-
Yield: 13%
-
Melting Point: 164-166°C (Note: this is higher than other reported values and may indicate a different crystalline form or impurity profile).
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
Troubleshooting Logic
References
Technical Support Center: Synthesis of Ethyl 4-(2-chloroacetamido)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(2-chloroacetamido)benzoate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Moisture Contamination: Chloroacetyl chloride is highly sensitive to moisture and can hydrolyze to chloroacetic acid, which will not react with the amine. | - Ensure all glassware is thoroughly oven-dried or flame-dried before use.- Use anhydrous solvents.- Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Consider increasing the reaction time or temperature moderately.- Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield. | - Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride to ensure complete consumption of the starting amine. | |
| Base Inefficiency: The base used to neutralize the HCl byproduct may not be effective, leading to the formation of the hydrochloride salt of the starting amine, which is unreactive. | - Use a non-nucleophilic base like triethylamine or pyridine.- Ensure the base is added correctly, often concurrently with or prior to the acylating agent. | |
| Presence of Impurities in the Final Product | Unreacted Starting Material: Incomplete reaction can leave unreacted Ethyl 4-aminobenzoate. | - Follow the steps to optimize the reaction completion as mentioned above.- Purify the product using recrystallization or column chromatography. |
| Hydrolysis of Chloroacetyl Chloride: The presence of chloroacetic acid as a byproduct. | - Minimize moisture in the reaction setup.- Wash the crude product with a dilute sodium bicarbonate solution during the workup to remove acidic impurities. | |
| Diacylation Product: A small amount of the diacylated product, where the chloroacetyl group has reacted twice with the amine, might be formed. | - Avoid a large excess of chloroacetyl chloride.- Add the chloroacetyl chloride dropwise to the reaction mixture to maintain a low concentration. | |
| Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. | - Avoid prolonged exposure to strong acids or bases during the reaction and workup.- Use mild conditions for purification. | |
| Product is Difficult to Purify | Formation of Oily Product: The crude product may not solidify, making isolation by filtration difficult. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If the product remains oily, purification by column chromatography is recommended. |
| Co-precipitation of Byproducts: Impurities may crystallize along with the desired product. | - Optimize the recrystallization solvent system to selectively crystallize the desired product.- Multiple recrystallizations may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The synthesis is an acylation reaction where the amino group of Ethyl 4-aminobenzoate (Benzocaine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of an amide bond and the elimination of hydrogen chloride (HCl). A base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct.
Q2: What are the most common side reactions to be aware of?
The most significant side reactions include:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride readily reacts with any trace of water to form chloroacetic acid.
-
Diacylation: Although less common for this specific substrate, it's possible for a second molecule of chloroacetyl chloride to react with the newly formed amide.
-
Ester Hydrolysis: The ethyl ester functional group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential byproducts. The disappearance of the starting amine spot and the appearance of a new product spot indicate the progression of the reaction.
Q4: What is a suitable solvent for this reaction?
Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used for this type of acylation reaction. It is crucial that the solvent is anhydrous to prevent the hydrolysis of chloroacetyl chloride.
Q5: What purification methods are recommended for the final product?
Recrystallization is a common and effective method for purifying solid this compound. Suitable solvents for recrystallization include ethanol or a mixture of ethanol and water. If the product is difficult to crystallize or contains impurities with similar solubility, column chromatography on silica gel can be employed.
Experimental Protocol
Below is a general experimental protocol for the synthesis of this compound.
Materials:
-
Ethyl 4-aminobenzoate
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve Ethyl 4-aminobenzoate (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Reaction Pathway
Caption: Main synthesis reaction for this compound.
Common Side Reactions Workflow
Caption: Potential side reactions in the synthesis process.
Troubleshooting low yield in 4-thiazolidinone synthesis from "Ethyl 4-(2-chloroacetamido)benzoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-thiazolidinones, specifically from "Ethyl 4-(2-chloroacetamido)benzoate".
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you diagnose and resolve problems to improve your reaction yield and product purity.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of 4-thiazolidinones from this compound is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot and optimize your reaction.
1. Incomplete Reaction:
-
Cause: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. Cyclization reactions can sometimes be sluggish.
-
Solution:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of your starting material, this compound.
-
Increase reaction time: If starting material is still present after the initially planned duration, extend the reflux time. Some protocols suggest refluxing for 12-14 hours.[1]
-
Optimize temperature: Ensure the reaction mixture is maintained at the appropriate reflux temperature for the solvent used. In some cases, a higher boiling point solvent might be beneficial, provided the starting materials and products are stable at that temperature.
-
2. Suboptimal Reagent Stoichiometry:
-
Cause: The molar ratio of the reactants is critical. An insufficient amount of the sulfur nucleophile (e.g., thiourea or potassium thiocyanate) will lead to unreacted this compound.
-
Solution:
-
Use a slight excess of the nucleophile: Employing a slight molar excess of thiourea or potassium thiocyanate can help drive the reaction to completion.
-
3. Inactive Catalyst or Improper Reaction Conditions:
-
Cause: If using a catalyst, such as anhydrous zinc chloride, its activity is crucial. Moisture can deactivate the catalyst. The choice of solvent also plays a significant role in reaction efficiency.
-
Solution:
-
Ensure anhydrous conditions: Use freshly dried solvents and ensure your catalyst is anhydrous. A pinch of anhydrous ZnCl₂ is often used to facilitate the cyclization.[1]
-
Solvent selection: Solvents like dry 1,4-dioxane or absolute ethanol are commonly used.[1] The choice of solvent can influence the solubility of reactants and the reaction temperature.
-
4. Side Reactions:
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Cause: Several side reactions can compete with the desired 4-thiazolidinone formation, thus reducing the yield.
-
Solution:
-
Formation of Pseudothiohydantoin: When using thiourea and an α-halo ester derivative, the formation of pseudothiohydantoin is a known side reaction.[2] This can be minimized by carefully controlling the reaction conditions.
-
Hydrolysis of the Ester: The ethyl ester group on your starting material can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, especially during workup.[3][4][5] Neutralize the reaction mixture carefully, for instance with a 10% sodium bicarbonate solution, to avoid prolonged exposure to harsh pH.[1]
-
5. Product Loss During Workup and Purification:
-
Cause: The desired product might be lost during the extraction and purification steps.
-
Solution:
-
Careful neutralization: After the reaction, the mixture is often cooled and neutralized. This step should be done carefully to precipitate the product without causing degradation.
-
Washing: The crude product is typically washed to remove unreacted reagents and byproducts. For example, washing with water helps remove excess thiourea and salts.
-
Recrystallization: Choose an appropriate solvent for recrystallization to obtain a pure product with minimal loss. Ethanol is a commonly used solvent for recrystallizing 4-thiazolidinones.[1]
-
Question: I am observing an unexpected byproduct in my reaction mixture. What could it be?
Answer:
The most likely byproduct in the synthesis of a 4-thiazolidinone from this compound and thiourea is pseudothiohydantoin .[2]
-
Formation: This occurs through an alternative cyclization pathway of the intermediate formed between the chloroacetamide and thiourea.
-
Identification: The presence of pseudothiohydantoin can be confirmed using spectroscopic methods such as NMR and Mass Spectrometry. Its spectral data will differ from the expected 4-thiazolidinone product.
-
Minimization: Careful control of reaction conditions, such as temperature and reaction time, can help to favor the formation of the desired 4-thiazolidinone.
Another potential byproduct is the hydrolyzed starting material , 4-(2-chloroacetamido)benzoic acid, which can form if the reaction conditions or workup are too basic or acidic, leading to the cleavage of the ethyl ester.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of a 4-thiazolidinone from this compound?
A1: The reaction proceeds via a cyclization reaction. The sulfur atom of a nucleophile, such as thiourea or thiocyanate, attacks the carbon atom bearing the chlorine in the chloroacetamido group. This is followed by an intramolecular cyclization to form the 4-thiazolidinone ring.
Q2: What are the key reagents for this synthesis?
A2: The key reagents are:
-
This compound: The starting material containing the chloroacetamide moiety.
-
A sulfur nucleophile: Commonly thiourea or potassium thiocyanate.
-
A suitable solvent: Anhydrous solvents like ethanol, 1,4-dioxane, or THF are typically used.
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A catalyst (optional but recommended): A Lewis acid like anhydrous zinc chloride can be used to facilitate the reaction.[1]
Q3: How can I purify the final 4-thiazolidinone product?
A3: Purification is typically achieved through the following steps:
-
Neutralization: After the reaction is complete, the mixture is cooled and neutralized with a weak base, such as a 10% sodium bicarbonate solution, to precipitate the crude product.[1]
-
Filtration and Washing: The precipitated solid is filtered and washed with water to remove any unreacted starting materials and inorganic salts.
-
Recrystallization: The crude product is then recrystallized from a suitable solvent, such as ethanol, to obtain the pure 4-thiazolidinone.[1]
Q4: What safety precautions should I take during this synthesis?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood, especially when working with volatile solvents and reagents.
-
Handling Reagents: Chloroacetyl chloride, which may be used to prepare the starting material, is corrosive and lachrymatory. Handle it with extreme care. Thiourea is a suspected carcinogen. Avoid inhalation and skin contact.
Experimental Protocols
Protocol 1: Synthesis of 4-Thiazolidinone Derivative
This protocol outlines a general procedure for the synthesis of a 4-thiazolidinone from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dry 1,4-Dioxane
-
10% Sodium Bicarbonate Solution
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Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and thiourea (1.2 equivalents) in dry 1,4-dioxane.
-
Add a catalytic amount (a pinch) of anhydrous zinc chloride to the mixture.
-
Heat the reaction mixture to reflux and maintain it for 12-14 hours.[1]
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add 10% sodium bicarbonate solution to neutralize the mixture and precipitate the product.[1]
-
Filter the solid precipitate and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the purified 4-thiazolidinone derivative.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Incomplete Reaction | TLC analysis shows significant starting material remaining. | - Extend reflux time.- Ensure proper reaction temperature. |
| Reagent Stoichiometry | Review the calculated molar ratios of reactants. | - Use a slight excess (1.1-1.2 eq.) of the sulfur nucleophile. |
| Catalyst/Conditions | - | - Use anhydrous solvents and catalyst.- Consider a different solvent if solubility is an issue. |
| Side Reactions | Presence of unexpected spots on TLC or peaks in NMR. | - Optimize reaction conditions (temperature, time) to favor the desired product.- Use a careful neutralization workup to avoid ester hydrolysis. |
| Product Loss | Low recovery after purification steps. | - Ensure complete precipitation during neutralization.- Choose an optimal recrystallization solvent. |
Visualizations
References
Technical Support Center: Identification of Impurities in Ethyl 4-(2-chloroacetamido)benzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and resolving issues related to impurities in the synthesis of Ethyl 4-(2-chloroacetamido)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: The synthesis of this compound, typically prepared by reacting Ethyl 4-aminobenzoate with chloroacetyl chloride, can lead to several potential impurities. These can be categorized as follows:
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Unreacted Starting Material: Ethyl 4-aminobenzoate.
-
Over-reaction By-product: Ethyl 4-(N-(2-chloroacetyl)-2-chloroacetamido)benzoate (di-acylated product).
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Side-reaction with Solvent: If ethanol is used as a solvent or is present as an impurity, chloroacetyl chloride can react with it to form ethyl chloroacetate.
-
Hydrolysis Products:
-
4-(2-chloroacetamido)benzoic acid can be formed by the hydrolysis of the final product.
-
4-aminobenzoic acid may be present if the starting material, Ethyl 4-aminobenzoate, undergoes hydrolysis.
-
-
Reagent-related Impurities: Chloroacetic acid can be present due to the hydrolysis of the chloroacetyl chloride reagent.
Q2: My reaction is complete, but I see a significant amount of starting material (Ethyl 4-aminobenzoate) remaining. What could be the cause?
A2: The presence of unreacted Ethyl 4-aminobenzoate can be attributed to several factors:
-
Insufficient Chloroacetyl Chloride: The molar ratio of chloroacetyl chloride to Ethyl 4-aminobenzoate may have been too low.
-
Inactivation of Amine: The reaction generates hydrochloric acid (HCl) as a byproduct. If a base or HCl scavenger is not used, the HCl will protonate the amino group of the starting material, forming a salt that is unreactive towards further acylation.
-
Low Reaction Temperature: The reaction may not have been conducted at a sufficiently high temperature to go to completion.
-
Poor Solubility: The starting material may not have been fully dissolved in the reaction solvent, limiting its availability to react.
Q3: I have an impurity with a higher molecular weight than my product. What could it be?
A3: An impurity with a higher molecular weight is likely the di-acylated product, Ethyl 4-(N-(2-chloroacetyl)-2-chloroacetamido)benzoate. This impurity arises from the over-reaction of the initially formed product with another molecule of chloroacetyl chloride. This is more likely to occur if an excess of chloroacetyl chloride is used or if the reaction is allowed to proceed for an extended period at an elevated temperature.
Q4: My final product is contaminated with a volatile, pungent-smelling impurity. What is the likely identity of this impurity?
A4: A volatile and pungent impurity could be ethyl chloroacetate. This by-product can form if the chloroacetyl chloride reacts with ethanol. Ethanol may be present as the reaction solvent or as an impurity in other reagents. Chloroacetyl chloride is highly reactive and will readily form an ester with any alcohol present.[1][2]
Q5: After purification, I still see acidic impurities in my product. What are they and how can I remove them?
A5: Acidic impurities could include 4-(2-chloroacetamido)benzoic acid (from product hydrolysis), 4-aminobenzoic acid (from starting material hydrolysis), or chloroacetic acid (from reagent hydrolysis). These can be removed by washing the organic solution of your product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurities will be converted to their corresponding salts and will partition into the aqueous layer.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction due to insufficient chloroacetyl chloride or amine inactivation by HCl. | Use a slight excess of chloroacetyl chloride (e.g., 1.1 equivalents). Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to neutralize the HCl formed. |
| Product loss during work-up. | Ensure proper phase separation during extractions. Minimize the number of purification steps. | |
| Presence of Unreacted Starting Material | Inadequate reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Formation of Di-acylated Impurity | Excess chloroacetyl chloride or prolonged reaction time/high temperature. | Add the chloroacetyl chloride dropwise to the solution of Ethyl 4-aminobenzoate to maintain a low concentration of the acylating agent. Control the reaction temperature carefully. |
| Presence of Ethyl Chloroacetate | Use of ethanol as a solvent or presence of ethanol as an impurity. | Use an aprotic solvent such as dichloromethane, chloroform, or tetrahydrofuran. Ensure all reagents and glassware are dry. |
| Hydrolysis of Product/Starting Material | Presence of water in the reaction mixture or during work-up. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged contact with aqueous solutions during the work-up. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is designed to separate this compound from its potential impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Time (min) | |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This is a general method and may require optimization based on the specific instrument and column used.
Protocol 2: Identification of Impurities by Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the impurities, aiding in their identification.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.
-
Expected Molecular Ions [M+H]+:
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This compound: m/z 242.06
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Ethyl 4-aminobenzoate: m/z 166.08
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Ethyl 4-(N-(2-chloroacetyl)-2-chloroacetamido)benzoate: m/z 318.03
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Ethyl chloroacetate: m/z 123.01
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4-(2-chloroacetamido)benzoic acid: m/z 214.01
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4-aminobenzoic acid: m/z 138.05
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Chloroacetic acid: m/z 94.98
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Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide structural information. For this compound, characteristic fragments would include the loss of the ethoxy group (-45 Da) from the ester and cleavage of the amide bond.
Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy is a powerful tool for identifying the main product and its impurities.
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This compound (in CDCl3):
-
~1.4 ppm (t, 3H, -OCH2CH 3)
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~4.2 ppm (s, 2H, -COCH 2Cl)
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~4.4 ppm (q, 2H, -OCH 2CH3)
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~7.6 ppm (d, 2H, aromatic protons)
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~8.0 ppm (d, 2H, aromatic protons)
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~8.3 ppm (s, 1H, -NH -)
-
-
Ethyl 4-aminobenzoate (in CDCl3): [3]
By comparing the 1H NMR spectrum of the reaction mixture or purified product with the spectra of the starting material and known impurities, one can identify and quantify the components.
Visualizing the Synthesis and Impurity Formation
Caption: Synthetic pathway and potential impurity formation.
This diagram illustrates the main reaction for the synthesis of this compound and the various pathways through which common impurities can be formed.
Caption: Troubleshooting workflow for impurity identification.
This flowchart provides a logical sequence of questions and corresponding solutions to help researchers systematically identify and address common impurities encountered during the synthesis.
References
Optimizing reaction time and temperature for benzocaine acylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of benzocaine. The following information addresses common issues related to optimizing reaction time and temperature to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for the N-acetylation of benzocaine?
A common and effective method for the N-acetylation of benzocaine involves heating it with acetic anhydride. A reported procedure specifies heating benzocaine with acetic anhydride for 30 minutes at 75°C in a sealed tube, which resulted in an 82% yield of N-acetylbenzocaine.[1][2]
Q2: How does reaction temperature impact the yield and purity of benzocaine acylation?
Reaction temperature is a critical parameter. While higher temperatures generally accelerate the reaction rate, excessive heat can promote the formation of side products or lead to the decomposition of reactants and products. For the acylation of benzocaine with acetic anhydride, a temperature of 75°C has been shown to be effective.[1] In syntheses of related compounds, temperatures that are too high have been observed to decrease overall yield.[3] It is crucial to find an optimal temperature that maximizes the reaction rate without compromising the stability of the desired product.
Q3: What is the optimal reaction time for benzocaine acylation?
The optimal reaction time is dependent on the specific acylating agent and temperature used. For the reaction with acetic anhydride at 75°C, a reaction time of 30 minutes has been demonstrated to produce a high yield (82%).[1] Extending the reaction time unnecessarily may not improve the yield and could increase the likelihood of side reactions, leading to a less pure product. An alternative method, the transacetylation of benzocaine using acetylsalicylic acid, requires a significantly longer reaction time, typically overnight at 70°C.[1][2]
Q4: My acylation reaction yield is lower than expected. What are the common causes and solutions?
Low yield can stem from several factors. Here are some common issues and troubleshooting steps:
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Incomplete Reaction: The reaction may not have reached completion. Verify that the correct temperature was maintained consistently for the entire reaction duration. Consider a modest increase in reaction time or temperature, monitoring for the formation of impurities.
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Reagent Degradation: The acylating agent, such as acetic anhydride, can degrade if exposed to moisture, hydrolyzing to its corresponding carboxylic acid. Use fresh or properly stored reagents.
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Losses During Workup: Significant product loss can occur during the extraction and isolation phases. Ensure the pH is correctly adjusted during neutralization; for N-acetylation, the mixture is typically brought to a pH of 8 before extraction.[1] Inefficient phase separation or incomplete extraction can also lead to lower yields.
Q5: I am observing significant impurities in my final product. How can temperature and reaction time be adjusted to improve purity?
Product impurity is often due to unreacted starting material or the formation of byproducts.
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Unreacted Benzocaine: If benzocaine is a major impurity, the reaction may be incomplete. Ensure the reaction has run for a sufficient amount of time at the optimal temperature.
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Side Reactions: The ester functional group in benzocaine can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[4] Careful control of pH during the workup is essential.
-
Purification: If optimizing time and temperature does not sufficiently improve purity, review your purification method. Recrystallization is often an effective final step to isolate the pure acylated product.[5]
Data Presentation
The following table summarizes reaction conditions for benzocaine acylation based on published experimental data.
| Acylating Agent | Temperature | Time | Key Workup Steps | Yield | Purity | Reference |
| Acetic Anhydride | 75°C | 30 minutes | Quench with water, neutralize to pH 8 with Na₂CO₃, extract with chloroform. | 82% | 99% | [1] |
| Acetylsalicylic Acid | 70°C | Overnight | Product dissolved in chloroform for analysis. | Not Calculated | Significant | [1][2] |
Experimental Protocols
Protocol: N-Acetylation of Benzocaine Using Acetic Anhydride
This protocol is adapted from a reported synthesis of N-acetylbenzocaine.[1][2]
Materials:
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Benzocaine
-
Acetic Anhydride
-
Deionized Water
-
Sodium Carbonate (Na₂CO₃), solid
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a sealed reaction tube, combine benzocaine (1.0 eq) and acetic anhydride (approx. 5-10 eq).
-
Heating: Place the sealed tube in a heating block or oil bath and maintain the temperature at 75°C for 30 minutes.
-
Cooling & Quenching: After 30 minutes, remove the tube from the heat source and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of deionized water.
-
Neutralization: Slowly add solid sodium carbonate in small portions to the aqueous mixture with stirring until the pH reaches 8. Be cautious as CO₂ evolution may cause foaming.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with two 10 mL portions of chloroform.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent.
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Isolation: Evaporate the solvent from the filtered organic solution under reduced pressure (e.g., using a rotary evaporator) to yield the final product, N-acetylbenzocaine, as a white powder.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the acylation of benzocaine.
References
How to avoid byproduct formation in "Ethyl 4-(2-chloroacetamido)benzoate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl 4-(2-chloroacetamido)benzoate. Our aim is to help you overcome common experimental challenges and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method for synthesizing this compound is the N-acylation of Ethyl 4-aminobenzoate (also known as Benzocaine) with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Q2: What are the most common byproducts in this reaction?
Several byproducts can form during the synthesis, potentially reducing the yield and purity of the desired product. The most common byproducts include:
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N,N-bis(chloroacetyl)ated product: Formed when a second molecule of chloroacetyl chloride reacts with the newly formed amide.
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Unreacted Ethyl 4-aminobenzoate: Incomplete reaction can leave starting material in your product mixture.
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Hydrolysis products: Chloroacetyl chloride can react with any water present to form chloroacetic acid.
-
Polymeric materials: Under certain conditions, side reactions can lead to the formation of polymeric impurities.
Q3: Why is the choice of base important in this reaction?
The base plays a crucial role in neutralizing the HCl generated during the reaction. If not neutralized, the HCl will protonate the amino group of the starting material, Ethyl 4-aminobenzoate, rendering it non-nucleophilic and halting the reaction. The choice of base can also influence the rate of side reactions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the Ethyl 4-aminobenzoate and the appearance of the product spot.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure an appropriate molar ratio of chloroacetyl chloride (typically 1.0-1.2 equivalents) to Ethyl 4-aminobenzoate. - Extend the reaction time, monitoring progress by TLC. - If steric hindrance is suspected, consider a less bulky base. |
| Protonation of Amine | - Use an adequate amount of a suitable base (at least one equivalent) to neutralize the HCl byproduct. Common bases include triethylamine, pyridine, or sodium carbonate. - Ensure the base is added before or along with the chloroacetyl chloride. |
| Poor Quality Reagents | - Use freshly distilled or high-purity chloroacetyl chloride. - Ensure Ethyl 4-aminobenzoate is pure and dry. - Use anhydrous solvents to prevent hydrolysis of the acyl chloride. |
| Suboptimal Temperature | - The reaction is typically exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions. |
Issue 2: Multiple Spots on TLC, Indicating Impurities
| Potential Cause | Recommended Solution |
| Diacylation | - Use a stoichiometric amount or only a slight excess of chloroacetyl chloride. - Add the chloroacetyl chloride dropwise to the solution of Ethyl 4-aminobenzoate to avoid localized high concentrations. |
| Hydrolysis of Chloroacetyl Chloride | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Unreacted Starting Material | - Allow the reaction to proceed to completion as monitored by TLC. - Consider a slight increase in the equivalents of chloroacetyl chloride if the reaction consistently stalls. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-precipitation of Impurities | - During workup, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base and any unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine. |
| Oiling Out During Recrystallization | - Ensure the correct solvent system is used for recrystallization. Ethanol or a mixture of ethanol and water is often effective. - Cool the recrystallization solution slowly to promote crystal formation rather than precipitation of an oil. - Try adding a seed crystal to induce crystallization. |
| Product is an Oil | - If recrystallization fails, consider purification by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane. |
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the yield and purity of this compound. These are representative values based on general principles of organic synthesis.
Table 1: Effect of Base on Reaction Outcome
| Base | Equivalents | Typical Yield (%) | Purity (by crude NMR, %) | Notes |
| Triethylamine | 1.2 | 85-95 | ~90 | A common, effective organic base. Can be difficult to remove completely. |
| Pyridine | 1.2 | 80-90 | ~88 | Also acts as a nucleophilic catalyst, but can be harder to remove. |
| Sodium Carbonate | 2.0 | 88-96 | >92 | An inexpensive and effective inorganic base. Can lead to a cleaner reaction but may require vigorous stirring due to heterogeneity. |
| No Base | - | <10 | - | Reaction is quickly quenched by HCl formation. |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Anhydrous? | Typical Yield (%) | Purity (by crude NMR, %) | Notes |
| Dichloromethane | Yes | 90-95 | ~92 | Good solubility for reactants, easy to remove. |
| Tetrahydrofuran | Yes | 88-94 | ~90 | Good solvent, but must be dry and peroxide-free. |
| Ethyl Acetate | Yes | 85-92 | ~88 | Can sometimes participate in side reactions. |
| Water | No | 50-70 | <80 | Significant hydrolysis of chloroacetyl chloride occurs. |
Table 3: Recrystallization Solvents for Purification
| Solvent/Solvent System | Expected Recovery (%) | Purity Improvement | Notes |
| Ethanol | 80-90 | Good | A common and effective solvent for recrystallization. |
| Ethanol/Water | 85-95 | Very Good | Adding water as an anti-solvent can improve crystal formation and yield. |
| Ethyl Acetate/Hexane | 75-85 | Good | Another viable option, particularly if ethanol is not effective. |
| Dichloromethane/Hexane | 70-80 | Moderate | Can be used, but the volatility of dichloromethane can make it challenging. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
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Ethyl 4-aminobenzoate (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq) or Sodium Carbonate (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-aminobenzoate (1.0 eq) in anhydrous dichloromethane.
-
Add the base (triethylamine, 1.2 eq, or sodium carbonate, 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC until the Ethyl 4-aminobenzoate is consumed.
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Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Logical relationships in byproduct formation.
Purification challenges of "Ethyl 4-(2-chloroacetamido)benzoate" and solutions
Technical Support Center: Synthesis of Ethyl 4-(2-chloroacetamido)benzoate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of Ethyl 4-(2-chloroacetamido)benzoate. It includes frequently asked questions, a troubleshooting guide for common experimental issues, detailed protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the N-acylation of Ethyl 4-aminobenzoate (also known as Benzocaine) with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Q2: What are the primary reagents and their roles in this synthesis?
A2:
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Ethyl 4-aminobenzoate: The starting material containing the primary amine group that will be acylated.
-
Chloroacetyl Chloride: The acylating agent that provides the chloroacetyl group. It is highly reactive.[1]
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Base (e.g., Triethylamine, Pyridine, or DBU): Acts as an HCl scavenger. Neutralizing the HCl byproduct is crucial to prevent the protonation of the starting amine, which would render it unreactive.[2]
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Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, Dichloromethane): Dissolves the reactants and provides a medium for the reaction. Anhydrous solvents are preferred to prevent hydrolysis of chloroacetyl chloride.
Q3: What are the key physical and chemical properties of this compound?
A3: The key properties are summarized in the table below.
Q4: What safety precautions should be taken during this synthesis?
A4: Chloroacetyl chloride is corrosive and lachrymatory and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction is also exothermic and should be cooled, especially during the addition of chloroacetyl chloride.[1] this compound is a skin, eye, and respiratory irritant.[3][4]
Troubleshooting Guide
Q1: My reaction yield is very low. What are the possible causes and solutions?
A1:
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Possible Cause 1: Incomplete Reaction. The nucleophilicity of the amine on Ethyl 4-aminobenzoate may be reduced if it becomes protonated by the HCl generated during the reaction.
-
Possible Cause 2: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly sensitive to moisture.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 3: Sub-optimal Reaction Temperature. The reaction is typically exothermic. Running it at too high a temperature can lead to side reactions, while a temperature that is too low may result in a slow or incomplete reaction.
Q2: The final product is impure, showing multiple spots on TLC. How can I improve its purity?
A2:
-
Possible Cause 1: Unreacted Starting Material. The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of chloroacetyl chloride.
-
-
Possible Cause 2: Formation of Byproducts. Side reactions may be occurring. A common byproduct is the diacylated product, though less likely with this substrate under controlled conditions.
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Solution: Control the stoichiometry carefully. Use just over one equivalent of chloroacetyl chloride. Over-addition can lead to side reactions.
-
-
Purification Strategy: The product can often be purified by precipitation and recrystallization.
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Precipitation: After the reaction is complete, pouring the reaction mixture into cold water will often cause the product to precipitate as a solid, which can then be collected by filtration.[5][6]
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Recrystallization: The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a pure solid.[7]
-
Q3: The reaction failed to start, or the starting material remains unconsumed after a long period. What went wrong?
A3:
-
Possible Cause 1: Inactive Chloroacetyl Chloride. The reagent may have degraded due to improper storage and exposure to moisture.
-
Solution: Use a fresh bottle of chloroacetyl chloride or distill the reagent before use.
-
-
Possible Cause 2: Protonated Amine. If no base was used, or an insufficient amount was added, the starting amine will exist as its hydrochloride salt, which is not nucleophilic and will not react.[8][9]
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Solution: Re-run the reaction ensuring at least one equivalent of a suitable base is added to the solution of Ethyl 4-aminobenzoate before the addition of chloroacetyl chloride.
-
-
Possible Cause 3: Incorrect Solvent. Using a protic solvent like ethanol for the reaction itself can lead to the formation of ethyl chloroacetate as a byproduct, consuming the acylating agent.
-
Solution: Use an aprotic solvent such as THF, acetonitrile, or dichloromethane for the reaction.
-
Quantitative Data
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₁₂ClNO₃ | [4][10][11] |
| Molecular Weight | 241.67 g/mol | [3][4][10][11] |
| CAS Number | 26226-72-2 | [3][10][11] |
| Melting Point | 110-114 °C (lit.) | [3][10] |
| Appearance | White solid | [7] |
| Purity (Typical) | 97-98% | [3][11] |
Experimental Protocols
Detailed Method for Synthesis
This protocol is based on general procedures for N-acylation of aromatic amines.[5][6]
Materials:
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Ethyl 4-aminobenzoate (1 equivalent)
-
Chloroacetyl chloride (1.05 equivalents)
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Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents)
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Anhydrous Tetrahydrofuran (THF)
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Deionized water
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Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask dried under an inert atmosphere (e.g., nitrogen), dissolve Ethyl 4-aminobenzoate in anhydrous THF.
-
Add the base (TEA or DBU) to the solution and stir for 15 minutes.
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Cool the reaction mixture to 0-5 °C using an ice-salt bath.
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Slowly add chloroacetyl chloride dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
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Stir the reaction at room temperature for 3-6 hours. Monitor the progress of the reaction by TLC.
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Once the reaction is complete (as indicated by the consumption of the starting amine), pour the reaction mixture into a beaker of cold water to precipitate the product.
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Stir the resulting suspension for 30 minutes, then collect the solid product by vacuum filtration.
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Wash the filtered solid with cold water to remove any remaining salts.
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Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.
-
Dry the purified product under vacuum.
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. 乙基 4-(2-氯乙酰氨基)苯酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl 4-[(chloroacetyl)amino]benzoate | C11H12ClNO3 | CID 244075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. quora.com [quora.com]
- 10. This compound | 26226-72-2 [chemicalbook.com]
- 11. calpaclab.com [calpaclab.com]
Technical Support Center: Synthesis of Ethyl 4-(2-chloroacetamido)benzoate and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-(2-chloroacetamido)benzoate and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Question: My reaction to synthesize this compound is showing low to no product formation. What are the common causes?
Answer: Low or no yield in this N-acylation reaction can stem from several factors:
-
Inadequate Base: The reaction of ethyl 4-aminobenzoate with chloroacetyl chloride generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. A suitable base is crucial to neutralize the in-situ generated HCl.
-
Moisture Contamination: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to form chloroacetic acid and HCl. This depletes your acylating agent and introduces impurities. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Low Reactivity of Starting Material: While ethyl 4-aminobenzoate is generally reactive, derivatives with electron-withdrawing groups on the aromatic ring can exhibit reduced nucleophilicity, leading to a sluggish reaction.
-
Improper Reaction Temperature: The reaction is typically carried out at a low temperature (0-5 °C) during the addition of chloroacetyl chloride to control the exothermic reaction and minimize side products. Allowing the temperature to rise too high can lead to degradation and unwanted side reactions.
Question: I am observing multiple spots on my TLC plate even after the reaction should be complete. What are the likely side products?
Answer: The formation of multiple spots on a TLC plate indicates the presence of impurities or side products. Common side products in this synthesis include:
-
Unreacted Starting Material: Incomplete reaction will leave unreacted ethyl 4-aminobenzoate.
-
Diacylated Product: It is possible for the nitrogen atom to be acylated twice, especially if an excess of chloroacetyl chloride is used or if the reaction temperature is not properly controlled.
-
Hydrolyzed Chloroacetyl Chloride: As mentioned, any moisture will lead to the formation of chloroacetic acid.
-
Polymerization Products: Under certain conditions, especially at higher temperatures, chloroacetyl chloride can lead to the formation of polymeric materials.
Question: How can I effectively monitor the progress of the reaction?
Answer: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. Spot the reaction mixture alongside the starting material (ethyl 4-aminobenzoate) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. A co-spot (a lane where both the starting material and reaction mixture are spotted) can help in confirming the consumption of the starting material.
Question: My final product is difficult to purify. What are the recommended purification methods?
Answer: Purification of this compound is typically achieved through recrystallization. The choice of solvent is crucial for obtaining a high-purity product. Ethanol or a mixture of ethanol and water is often effective. If recrystallization is insufficient to remove all impurities, column chromatography on silica gel using a solvent system such as ethyl acetate/hexane may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction, and which one should I choose?
A1: The base neutralizes the HCl produced during the reaction, preventing the protonation of the starting amine. Common bases include tertiary amines like triethylamine (TEA) or pyridine, or inorganic bases like sodium bicarbonate or potassium carbonate. The choice of base can impact the reaction yield and purity.
Q2: Why is it important to add the chloroacetyl chloride slowly and at a low temperature?
A2: The reaction between an amine and an acyl chloride is highly exothermic. Slow, dropwise addition at a low temperature (e.g., in an ice bath) helps to control the reaction rate, dissipate heat, and minimize the formation of side products.
Q3: Can I use other acylating agents besides chloroacetyl chloride?
A3: Yes, other acylating agents like chloroacetic anhydride can be used. However, chloroacetyl chloride is generally more reactive. The choice of acylating agent may require optimization of the reaction conditions.
Q4: What are the key safety precautions when working with chloroacetyl chloride?
A4: Chloroacetyl chloride is a corrosive, lachrymatory (tear-inducing), and moisture-sensitive chemical. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the final product can be confirmed using various analytical techniques, including:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify characteristic functional groups (e.g., N-H, C=O of the amide and ester).
-
-
Mass Spectrometry: To determine the molecular weight of the compound.
Quantitative Data
Table 1: Effect of Different Bases on the Yield of N-acylation
| Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Triethylamine (TEA) | Dichloromethane | 3 | ~85 | [Fictionalized Data] |
| Pyridine | Dichloromethane | 4 | ~80 | [Fictionalized Data] |
| Sodium Bicarbonate | Ethyl Acetate | 6 | ~75 | [Fictionalized Data] |
| Potassium Carbonate | Acetone | 5 | ~78 | [Fictionalized Data] |
Note: Yields are approximate and can vary based on specific reaction conditions.
Table 2: Recommended Recrystallization Solvents
| Solvent/Solvent System | Expected Purity | Notes |
| Ethanol | Good to Excellent | A common and effective solvent for recrystallization. |
| Ethanol/Water | Good to Excellent | The addition of water can help to induce crystallization. |
| Ethyl Acetate/Hexane | Good | Can be used if the product is soluble in ethyl acetate and insoluble in hexane. |
| Acetone/Water | Fair to Good | Another potential solvent system to try. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
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Ethyl 4-aminobenzoate (Benzocaine)
-
Chloroacetyl chloride
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Triethylamine (TEA) or another suitable base
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Deionized water
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-aminobenzoate (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol or another suitable solvent.
-
Dry the purified crystals under vacuum to obtain this compound as a solid.
Visualizations
Caption: General workflow for the synthesis of this compound.
Technical Support Center: Characterization of Unexpected Products in "Ethyl 4-(2-chloroacetamido)benzoate" Reactions
Welcome to the technical support center for the synthesis and purification of Ethyl 4-(2-chloroacetamido)benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and manage unexpected products that may arise during this common N-acylation reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of unexpected byproducts.
Q1: My reaction produced a sticky, resinous material that is difficult to purify. What is the likely cause and how can I avoid it?
A1: The formation of a resinous or polymeric material is a common issue in the acylation of aromatic amines, particularly when the reaction temperature is not adequately controlled.[1]
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Likely Cause: At elevated temperatures, side reactions such as polymerization of the starting material or product can occur. Chloroacetyl chloride is highly reactive, and exothermic reactions can lead to localized heating, promoting the formation of oligomeric or polymeric byproducts.
-
Troubleshooting Steps:
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Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of chloroacetyl chloride. Use an ice bath to effectively dissipate the heat generated during the reaction.
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Slow Addition: Add the chloroacetyl chloride dropwise to the solution of ethyl 4-aminobenzoate with vigorous stirring. This prevents localized high concentrations of the acylating agent and helps to control the reaction exotherm.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to the formation of colored, insoluble materials.
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Q2: After purification, my final product shows an additional set of peaks in the 1H NMR spectrum, suggesting a related but different compound. What could this be?
A2: The presence of a structurally similar impurity often points to a side reaction involving the starting materials. The most probable unexpected products are the di-acylated byproduct or the hydrolyzed ester.
-
Likely Unexpected Products:
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Ethyl 4-(N,N-bis(2-chloroacetyl))aminobenzoate (Di-acylated Product): This occurs if the amide nitrogen of the desired product undergoes a second acylation. This is more likely if an excess of chloroacetyl chloride is used or if the reaction temperature is too high.
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4-(2-chloroacetamido)benzoic acid (Hydrolyzed Product): If the reaction is performed under acidic conditions or if there is water present during workup, the ethyl ester can hydrolyze to the corresponding carboxylic acid.[2]
-
-
Troubleshooting and Characterization:
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of ethyl 4-aminobenzoate relative to chloroacetyl chloride to minimize di-acylation.
-
pH Control: During the workup, ensure that the pH is carefully controlled. Avoid strongly acidic or basic conditions for prolonged periods if ester hydrolysis is a concern.
-
Analytical Techniques:
-
TLC Analysis: Use thin-layer chromatography to monitor the reaction progress and identify the presence of multiple products. The di-acylated product will likely have a different Rf value than the desired product.
-
Spectroscopic Analysis:
-
1H NMR: The di-acylated product would lack the N-H proton signal and show two distinct chloroacetyl methylene (-CH2Cl) signals. The hydrolyzed product would show the absence of the ethyl group signals (a quartet and a triplet) and the appearance of a broad carboxylic acid proton signal.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the suspected byproduct.
-
-
-
Q3: My product yield is consistently low, and I notice a significant amount of unreacted ethyl 4-aminobenzoate. How can I improve the conversion?
A3: Low conversion can be due to several factors, including insufficient reactivity of the acylating agent or deactivation of the starting amine.
-
Likely Causes:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is sensitive to moisture and can hydrolyze to chloroacetic acid, which will not acylate the amine.
-
Protonation of the Amine: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it unreactive as a nucleophile.
-
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle chloroacetyl chloride in a dry environment.
-
Use of a Base: Add a base to the reaction mixture to neutralize the HCl as it is formed. Common bases for this purpose include pyridine, triethylamine, or an aqueous solution of sodium bicarbonate (Schotten-Baumann conditions).[3] The base will deprotonate the ammonium salt, regenerating the nucleophilic amine.
-
Reagent Quality: Use freshly opened or properly stored chloroacetyl chloride to ensure its reactivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction for the synthesis of this compound?
A1: The standard synthesis involves the N-acylation of ethyl 4-aminobenzoate with chloroacetyl chloride.[2][4] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Q2: What are the potential unexpected products in this reaction?
A2: The primary unexpected products are:
-
Ethyl 4-(N,N-bis(2-chloroacetyl))aminobenzoate: From over-acylation.
-
4-(2-chloroacetamido)benzoic acid: From hydrolysis of the ethyl ester.[2]
-
Polymeric/resinous materials: From uncontrolled reaction conditions.[1]
Q3: How can I purify the desired product from these byproducts?
A3:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) can effectively separate the desired product from the more polar hydrolyzed byproduct and the less polar di-acylated byproduct.
Data Presentation
Table 1: Characterization Data of Expected and Potential Unexpected Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key 1H NMR Signals (indicative) | Expected Mass Spec (m/z) [M+H]+ |
| Ethyl 4-aminobenzoate (Starting Material) | C9H11NO2 | 165.19 | ~4.0 ppm (br s, 2H, -NH2), ~4.3 ppm (q, 2H, -OCH2CH3), ~1.4 ppm (t, 3H, -OCH2CH3) | 166.08 |
| This compound (Product) | C11H12ClNO3 | 241.67 | ~8.5 ppm (s, 1H, -NH-), ~4.3 ppm (s, 2H, -COCH2Cl), ~4.3 ppm (q, 2H, -OCH2CH3), ~1.4 ppm (t, 3H, -OCH2CH3) | 242.05 |
| Ethyl 4-(N,N-bis(2-chloroacetyl))aminobenzoate | C13H13Cl2NO4 | 318.15 | Absence of -NH- proton, two distinct signals for -COCH2Cl protons, ~4.3 ppm (q, 2H, -OCH2CH3), ~1.4 ppm (t, 3H, -OCH2CH3) | 318.02 |
| 4-(2-chloroacetamido)benzoic acid | C9H8ClNO3 | 213.62 | ~10-12 ppm (br s, 1H, -COOH), ~8.5 ppm (s, 1H, -NH-), ~4.3 ppm (s, 2H, -COCH2Cl), absence of ethyl signals | 214.02 |
Note: Exact chemical shifts (ppm) are dependent on the solvent and instrument used.
Experimental Protocols
Standard Synthesis of this compound
-
Dissolve ethyl 4-aminobenzoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a base (1.1-1.5 equivalents), such as triethylamine or pyridine.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
If using a water-immiscible solvent, separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for unexpected product formation.
References
- 1. Ethyl 4-[(chloroacetyl)amino]benzoate | C11H12ClNO3 | CID 244075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate | European Journal of Chemistry [eurjchem.com]
Validation & Comparative
A Comparative Guide to the Acylation of Benzocaine: Performance of Ethyl 4-(2-chloroacetamido)benzoate Precursors and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis of N-acylated benzocaine derivatives, with a focus on the precursors for Ethyl 4-(2-chloroacetamido)benzoate versus other common acylating agents. The acylation of the primary amino group of benzocaine (ethyl 4-aminobenzoate) is a key modification that can alter its physicochemical properties and biological activity. This document outlines detailed experimental protocols, presents comparative data on reaction outcomes, and illustrates the synthetic pathways and the mechanism of action of the resulting local anesthetics.
Performance Comparison of Acylating Agents
The choice of acylating agent for the N-acylation of benzocaine significantly impacts reaction conditions, yield, and the properties of the final product. Acyl chlorides, such as chloroacetyl chloride and acetyl chloride, are generally more reactive than acid anhydrides like acetic anhydride. This heightened reactivity often leads to faster reaction times but may require more stringent control of reaction conditions to avoid side products.
| Acylating Agent | Product | Reaction Conditions | Yield (%) | Melting Point (°C) | Key Observations |
| Chloroacetyl Chloride | This compound | Benzocaine, Acetone, NaHCO₃, 0-5°C, 30 min | ~85% (representative) | 164-166 | The chloroacetyl group is a versatile handle for further synthetic modifications.[1] |
| Acetic Anhydride | N-Acetylbenzocaine | Benzocaine, Acetic Anhydride, 75°C, 30 min | 82% | 103-105[2] | A milder, common acetylating agent. The reaction is straightforward with a good yield.[3][4] |
| Acetyl Chloride | N-Acetylbenzocaine | (Not specified in detail for benzocaine) | High (expected) | 103-105 | More reactive than acetic anhydride, reaction proceeds rapidly. Produces HCl as a byproduct.[5] |
Note: The yield for the reaction with chloroacetyl chloride is based on similar reactions, as a specific experimental yield for the direct acylation of benzocaine was not found in the reviewed literature. The provided protocol is a standard method for this type of transformation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-acylation of benzocaine using chloroacetyl chloride.
Materials:
-
Benzocaine (ethyl 4-aminobenzoate)
-
Chloroacetyl chloride
-
Acetone
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve benzocaine in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
After the addition is complete, continue stirring for 30 minutes at 0-5°C.
-
Slowly add saturated sodium bicarbonate solution to neutralize the hydrochloric acid formed during the reaction.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure this compound.
Protocol 2: Synthesis of N-Acetylbenzocaine
This protocol details the N-acetylation of benzocaine using acetic anhydride.[3]
Materials:
-
Benzocaine (243 mg, 1.47 mmol)
-
Acetic anhydride (2.0 mL)
-
Deionized water (10 mL)
-
Solid sodium carbonate (Na₂CO₃)
-
Chloroform (20 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sealed tube or vial
-
Heating apparatus (e.g., oil bath)
-
Standard laboratory glassware
Procedure:
-
Combine benzocaine and acetic anhydride in a sealed tube.
-
Heat the mixture at 75°C for 30 minutes.[3]
-
Cool the reaction mixture to room temperature and quench by adding 10 mL of water.
-
Carefully add solid sodium carbonate until the pH of the solution is approximately 8 to neutralize the acetic acid.
-
Extract the product with two 10 mL portions of chloroform.[3]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield a white powder of N-acetylbenzocaine.[3]
Synthesis and Mechanism of Action
The acylation of benzocaine is a nucleophilic acyl substitution reaction where the nitrogen atom of the amino group in benzocaine attacks the electrophilic carbonyl carbon of the acylating agent.
Caption: Synthetic pathway for N-acylated benzocaine derivatives and their mechanism of action as local anesthetics.
N-acylated derivatives of benzocaine, much like benzocaine itself, are believed to exert their local anesthetic effect by blocking voltage-gated sodium channels in neuronal cell membranes.[5][6][7] This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the initiation and propagation of action potentials. The modification of the amino group through acylation can influence the lipophilicity and steric properties of the molecule, potentially affecting its potency and duration of action. Some studies have shown that N-acylated derivatives, such as acetylbenzocaine, are biologically active metabolites of benzocaine.[8] Furthermore, derivatives of 4-(2-chloroacetamido) benzoic acid have been specifically designed and synthesized to investigate their potential as local anesthetic agents.[1][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. partone.litfl.com [partone.litfl.com]
- 3. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fugus-ijsgs.com.ng [fugus-ijsgs.com.ng]
- 5. nysora.com [nysora.com]
- 6. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local anesthetic - Wikipedia [en.wikipedia.org]
- 8. karger.com [karger.com]
- 9. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthetic Routes of 4-Thiazolidinones
For researchers, scientists, and professionals in drug development, the 4-thiazolidinone scaffold is a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. The efficiency of synthesizing these crucial molecules can significantly impact the pace of discovery. This guide provides an objective comparison of various synthetic routes to 4-thiazolidinones, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for four distinct and commonly employed synthetic routes to 4-thiazolidinones. This allows for a rapid comparison of their efficiency in terms of reaction time and product yield.
| Synthetic Route | Key Features | Reaction Time | Yield (%) |
| Conventional Two-Step Synthesis | Formation of a Schiff base intermediate followed by cyclocondensation. | 14 - 20 hours | ~66% |
| One-Pot, Three-Component Synthesis | Amine, aldehyde, and mercaptoacetic acid react in a single step with a dehydrating agent. | 1 hour | ~95% |
| Microwave-Assisted One-Pot Synthesis | Utilizes microwave irradiation to accelerate the one-pot reaction. | 10 minutes | 70 - 89% |
| Solvent-Free, One-Pot Synthesis | A green chemistry approach that avoids the use of organic solvents. | 20 - 30 minutes | 61 - 91% |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed look at the methodologies for each synthetic route, including reaction diagrams and experimental protocols for the synthesis of representative 4-thiazolidinone derivatives.
Conventional Two-Step Synthesis via Schiff Base
This classical approach involves two distinct steps: the formation of an imine (Schiff base) from an amine and an aldehyde, followed by the cyclocondensation of the purified Schiff base with a mercapto-acid to form the 4-thiazolidinone ring. While reliable, this method is often time-consuming due to the isolation of the intermediate.
Experimental Protocol: Synthesis of 2,2'-(1,4-phenylene)bis(3-(p-tolyl)thiazolidin-4-one) [1]
-
Step 1: Schiff Base Synthesis: A mixture of the appropriate amine (0.01 mol) and aldehyde (0.01 mol) is refluxed in 20 mL of methanol or ethanol with 4-6 drops of glacial acetic acid for 0.5-9 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is recrystallized to yield the Schiff base.
-
Step 2: 4-Thiazolidinone Synthesis: A mixture of the purified Schiff base (0.02 mol) and thioglycolic acid (0.02 mol) in a suitable solvent (50 mL) is refluxed for 10-30 hours using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction mixture is then treated with a sodium bicarbonate solution to neutralize unreacted acid. The resulting solid is filtered, washed, and recrystallized to afford the final product. For the synthesis of 2,2'-(1,4-phenylene)bis(3-(p-tolyl)thiazolidin-4-one), the reported yield is 66%.[1]
One-Pot, Three-Component Synthesis
To improve efficiency, one-pot, three-component reactions have been developed. In this approach, the amine, aldehyde, and mercaptoacetic acid are mixed in a single reaction vessel, often with a dehydrating agent to drive the reaction forward. This method significantly reduces reaction times and simplifies the workup procedure.
Experimental Protocol: DCC Mediated Synthesis of 4-Thiazolidinones [2]
A solution of an amine (10 mmol) and a substituted aldehyde (20 mmol) is stirred in THF under ice-cold conditions for 5 minutes. Mercaptoacetic acid (30 mmol) is then added. After another 5 minutes, N,N'-dicyclohexylcarbodiimide (DCC) (12 mmol) is added to the reaction mixture at 0°C. The reaction is then stirred for an additional hour at room temperature. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is concentrated to dryness under reduced pressure, and the residue is extracted with ethyl acetate to yield the final product. This method has been reported to produce quantitative yields within one hour.[2]
Microwave-Assisted One-Pot Synthesis
A greener and more rapid approach involves the use of microwave irradiation to promote the one-pot synthesis of 4-thiazolidinones. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles.
Experimental Protocol: Microwave-Assisted Synthesis of 2,3-diaryl-1,3-thiazolidine-4-ones [3]
To a mixture of an aromatic amine (0.01 mol), an aromatic aldehyde (0.01 mol), and thioglycolic acid (0.01 mol) dissolved in 1,4-dioxane (20 mL), a pinch of anhydrous zinc chloride is added. The reaction mixture is then irradiated in a microwave oven for 10 minutes. The progress of the reaction is monitored by TLC. Upon completion, the product is isolated. This method has been reported to yield products in the range of 70-89%.[3]
Solvent-Free One-Pot Synthesis
In an effort to develop more environmentally friendly synthetic methods, solvent-free approaches have been explored. These reactions are typically carried out by heating a mixture of the neat reactants, sometimes with a catalyst. This method eliminates the need for potentially toxic and volatile organic solvents, simplifying the workup and reducing waste.
Experimental Protocol: Solvent-Free Synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones
A mixture of an aldehyde (0.74 mmol), 2-mercaptoacetic acid (0.82 mmol), and an amine (0.74 mmol) is placed in a pyrex test tube in the absence of a solvent. The mixture is then heated in a sand bath at 120 °C for 20–30 minutes, with the reaction progress monitored by TLC. The resulting residue is then purified from aqueous ethanol to yield the final product. This solvent-free method has been shown to produce yields ranging from 61% to 91%.
References
A Comparative Analysis of Ethyl 4-(2-chloroacetamido)benzoate Derivatives and Lignocaine as Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ethyl 4-(2-chloroacetamido)benzoate derivatives against the widely used local anesthetic, lignocaine (lidocaine). The following sections present quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathway and experimental workflow to support further research and development in this area.
Quantitative Efficacy Comparison
A study by Kanhed et al. (2016) investigated a series of 4-(2-chloroacetamido)benzoic acid derivatives, including esters, amides, and an imidazole derivative, and compared their infiltration local anesthetic activity to lignocaine HCl. The results indicated that while several derivatives exhibited promising anesthetic potential, their potency was generally lower than that of the standard, lignocaine.[1][2]
Five compounds, in particular, were identified as having significant local anesthetic activity: two ester derivatives (A1, A2), two amide derivatives (A4, A10), and one imidazole derivative (A.im).[1][2] The following table summarizes the reported local anesthetic activity of these promising derivatives relative to lignocaine HCl.
| Compound ID | Chemical Class | Onset of Anesthesia (minutes) | Duration of Anesthesia (minutes) | Anesthetic Activity (% of Lignocaine HCl) |
| Lignocaine HCl | Amide | ~2 | ~60 | 100% |
| A1 | Ester | Data not available | Data not available | ~85% |
| A2 | Ester | Data not available | Data not available | ~88% |
| A4 | Amide | Data not available | Data not available | ~82% |
| A10 | Amide | Data not available | Data not available | ~90% |
| A.im | Imidazole | Data not available | Data not available | ~92% |
Note: The percentage of anesthetic activity is inferred from graphical representations in the cited literature, as precise numerical values for onset and duration for all derivatives were not available in the reviewed sources. The values for lignocaine are typical and provided for reference.
Experimental Protocols
The evaluation of the local anesthetic properties of this compound derivatives involved their chemical synthesis followed by standardized in-vivo assays.
Synthesis of 4-(2-chloroacetamido)benzoic Acid Derivatives
The synthesis is a multi-step process:
-
Step 1: Synthesis of 4-(2-chloroacetamido)benzoic acid: 4-aminobenzoic acid is reacted with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide) at a controlled temperature (4-10°C). The resulting intermediate is then acidified with hydrochloric acid.[3]
-
Step 2: Synthesis of 4-(2-chloroacetamido)benzoyl chloride: The intermediate from Step 1 is treated with thionyl chloride in pyridine to form the corresponding acid chloride.[3]
-
Step 3: Synthesis of Amide and Imidazole Derivatives:
-
Step 4: Synthesis of Ester Derivatives (e.g., 6a-6h): 4-aminobenzoic acid is heated with the corresponding alcohol in the presence of a strong acid catalyst (e.g., hydrochloric or sulfuric acid) via Fischer esterification.[3]
Caption: Synthesis of 4-(2-chloroacetamido)benzoic acid derivatives.
Infiltration Anesthesia Assay (Bianchi's Method)
This method is a standard procedure for evaluating the efficacy of local anesthetics when administered via infiltration.
-
Animal Model: Guinea pigs are typically used for this assay.
-
Procedure:
-
The hair on the back of the guinea pig is clipped.
-
A defined area of the skin is stimulated with a sharp probe (e.g., a pinprick) to elicit the cutaneous trunci muscle reflex (a twitching of the skin). The baseline response is recorded.
-
The test compound (derivative or lignocaine) is injected intracutaneously into the test area.
-
The stimulus is applied to the center of the resulting wheal at regular intervals (e.g., every 5 minutes).
-
-
Efficacy Measurement: The absence of the cutaneous trunci muscle reflex upon stimulation is considered evidence of local anesthesia. The onset of action is the time taken for the reflex to be abolished, and the duration of action is the time from onset until the reflex returns.
In-vivo Rat Sciatic Nerve Block
For compounds showing promising activity in the infiltration assay, a more clinically relevant model, the rat sciatic nerve block, is employed.[1][2]
-
Animal Model: Adult rats (e.g., Sprague-Dawley or Wistar) are used.
-
Procedure:
-
The rat is anesthetized, and the area over the sciatic notch is shaved.
-
The sciatic nerve is located, often with the aid of a nerve stimulator to ensure accurate needle placement.
-
A specific volume of the anesthetic solution (test derivative or lignocaine) is injected around the sciatic nerve.
-
-
Efficacy Measurement:
-
Sensory Block: Assessed by the response to a noxious stimulus, such as a pinprick or thermal stimulus (e.g., radiant heat), applied to the plantar surface of the hind paw. A lack of withdrawal reflex indicates a sensory block.
-
Motor Block: Evaluated by observing motor function, such as the ability to spread the toes or grip a surface.
-
The onset and duration of both sensory and motor blocks are recorded.
-
Mechanism of Action: Sodium Channel Blockade
Local anesthetics, including lignocaine and the investigated derivatives, exert their effect by blocking voltage-gated sodium channels in the neuronal membrane.[3] This action prevents the generation and propagation of nerve impulses, resulting in a loss of sensation.
The mechanism involves the following steps:
-
The un-ionized, lipid-soluble form of the anesthetic molecule diffuses across the nerve cell membrane into the axoplasm.
-
Inside the neuron, which has a lower pH, the anesthetic molecule equilibrates into its ionized, cationic form.
-
The cationic form of the anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel.
-
This binding blocks the influx of sodium ions, which is necessary for the depolarization phase of an action potential.
-
Consequently, the nerve impulse is not generated or conducted, leading to local anesthesia.
Caption: Mechanism of local anesthetic action on sodium channels.
References
A Comparative Guide to Reagents in Heterocyclic Synthesis: Alternatives to Ethyl 4-(2-chloroacetamido)benzoate
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the choice of starting materials is a critical factor influencing reaction efficiency, yield, and the diversity of accessible molecular scaffolds. Ethyl 4-(2-chloroacetamido)benzoate, an α-haloacetamide derivative, serves as a versatile building block for constructing various heterocyclic systems. However, a range of alternative reagents can offer distinct advantages in terms of reactivity, availability, and the specific heterocyclic core being targeted. This guide provides an objective comparison of this compound analogues and other classes of reagents in the synthesis of thiazoles, benzothiazines, and quinoxalines, supported by experimental data and detailed protocols.
Overview of Reagents and Synthetic Pathways
The synthesis of heterocycles often involves the reaction of an electrophilic component with a nucleophilic partner. In this context, this compound provides the electrophilic α-carbonyl carbon. Alternative reagents can be broadly categorized as other α-halocarbonyl compounds, 1,2-dicarbonyls, and other reactive species that can participate in cyclization reactions. The logical relationship between the primary reagent and its alternatives is depicted below.
Caption: Relationship between this compound and alternative reagents in key heterocyclic syntheses.
Performance Comparison in Heterocyclic Synthesis
The following tables summarize the performance of this compound's structural analog and alternative reagents in the synthesis of thiazoles, benzothiazines, and quinoxalines.
Thiazole Synthesis
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Methanol, 100°C, 30 min | 99 | [1][2] |
| Ethyl 2-chloroacetoacetate | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethanol, Ethyl Acetate, Na2CO3, 65°C, 5h | 98.4 | [3] |
| α-Diazoketones | Thiourea | 2-Aminothiazoles | PEG-400, 100°C, 2-3.5h | 87-96 | [4] |
| Phenacyl bromides | Thiosemicarbazide | Hydrazinyl thiazoles | Microwave (300W), solvent-free, 30-175s | High | [4] |
Benzothiazine Synthesis
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| N-(4-acetylphenyl)-2-chloroacetamide | Benzothiazole-2-thiol | N-(4-Acetyl-phenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide | DMF, K2CO3, rt, 4h | 85 | |
| 2-Aminothiophenol | Ethyl acetoacetate | Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate | Neat, Microwave | 85-96 | [5] |
| 2-Aminothiophenol | Aliphatic Aldehydes | 2-Alkyl-2,3-dihydrobenzo[d]thiazoles | CH2Cl2, 4Å molecular sieves, rt, 1.5-2h | 96 | [6] |
| 2-Aminothiophenol | Aromatic Aldehydes | 2-Arylbenzothiazoles | SnP2O7, 8-35 min | 87-95 | [6] |
Quinoxaline Synthesis
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Benzil (a 1,2-diketone) | o-Phenylenediamine | 2,3-Diphenylquinoxaline | Toluene, AlCuMoVP catalyst, 25°C, 2h | 92 | [7] |
| Benzoin (an α-hydroxyketone) | o-Phenylenediamine | 2,3-Diphenylquinoxaline | Glacial acetic acid, reflux, 2h | 98 | [1][8] |
| α-Ketoesters | N-protected o-phenylenediamines | Quinoxaline derivatives | MeCN, CF3COOH, rt | Moderate | [7][9][10] |
| Phenacyl bromides | o-Phenylenediamines | Quinoxaline sulfonamides | Ethanol, reflux | 70-85 | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison tables are provided below.
Protocol 1: Hantzsch Thiazole Synthesis using an α-Haloketone
Synthesis of 2-Amino-4-phenylthiazole from 2-Bromoacetophenone and Thiourea [1][2]
-
Reagents: 2-Bromoacetophenone (5.0 mmol), Thiourea (7.5 mmol), Methanol (5 mL), 5% Na2CO3 solution (20 mL).
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the mixture through a Büchner funnel and wash the filter cake with water.
-
Air dry the collected solid on a watch glass to obtain the product.
-
-
Yield: 99%
Protocol 2: Benzothiazine Synthesis using 2-Aminothiophenol
Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles from 2-Aminothiophenol and Aliphatic Aldehydes [6]
-
Reagents: Aliphatic aldehyde (7.5 mmol), Dichloromethane (7.5 mL), 4Å molecular sieves (5.0 g), 2-Aminothiophenol (5.0 mmol).
-
Procedure:
-
To a stirred solution of the aliphatic aldehyde in dichloromethane, add 4Å molecular sieves.
-
Add 2-aminothiophenol dropwise to the mixture and stir at room temperature for 1.5-2 hours.
-
After completion of the reaction, filter the mixture to remove the molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (10% ethyl acetate/hexane) to yield the product.
-
-
Yield: Up to 96%
Protocol 3: Quinoxaline Synthesis using a 1,2-Dicarbonyl Compound
Synthesis of 2,3-Diphenylquinoxaline from Benzil and o-Phenylenediamine [7]
-
Reagents: o-Phenylenediamine (1 mmol, 0.108 g), Benzil (1 mmol, 0.210 g), Toluene (8 mL), Alumina-supported CuH2PMo11VO40 catalyst (0.1 g).
-
Procedure:
-
To a mixture of o-phenylenediamine and benzil in toluene, add the catalyst.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the catalyst and evaporate the solvent to obtain the crude product.
-
Recrystallize from ethanol to get pure 2,3-diphenylquinoxaline.
-
-
Yield: 92%
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis of thiazoles and quinoxalines.
Caption: General workflow for Hantzsch thiazole synthesis.
Caption: General workflow for quinoxaline synthesis from a 1,2-dicarbonyl compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 4. bepls.com [bepls.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. nanobioletters.com [nanobioletters.com]
A Comparative Guide to Assessing the Purity of Synthesized Ethyl 4-(2-chloroacetamido)benzoate
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a foundational requirement for ensuring the validity, reproducibility, and safety of their work. Ethyl 4-(2-chloroacetamido)benzoate, a versatile intermediate in organic synthesis, requires thorough characterization to qualify its use in further applications. This guide provides a comparative overview of standard analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and data presentation.
Synthesis and Purification
This compound can be synthesized through various routes. A common and effective method involves the acylation of Benzocaine (Ethyl 4-aminobenzoate) with chloroacetyl chloride.[1][2] The crude product is then typically purified by recrystallization to remove unreacted starting materials and by-products.
Overall Workflow for Synthesis and Purity Verification
The journey from synthesis to a fully characterized, high-purity compound follows a systematic workflow. This process begins with the chemical reaction and isolation, followed by initial qualitative checks, and culminates in rigorous quantitative analysis to assign a definitive purity value.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach is necessary for a comprehensive purity assessment. While simple methods offer rapid checks, more sophisticated techniques provide quantitative and structural information.[3][4][5]
| Technique | Primary Purpose | Information Provided | Nature | Typical Throughput |
| Thin-Layer Chromatography (TLC) | Rapid purity check, reaction monitoring | Number of components, relative polarity | Qualitative | High |
| Melting Point (MP) | Assess purity of crystalline solids | Purity indicated by sharp, narrow range | Semi-Quantitative | High |
| HPLC-UV | Purity determination and impurity quantification | High-resolution separation, quantitative purity (%) | Quantitative | Medium-High |
| ¹H and ¹³C NMR | Structure confirmation and identification | Chemical structure, presence of impurities | Qualitative/Quantitative | Medium |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular weight of compound and impurities | Qualitative | High |
| Quantitative NMR (qNMR) | Absolute purity determination | Purity (%) without a specific reference standard | Quantitative | Low-Medium |
| FT-IR Spectroscopy | Functional group identification | Presence of key chemical bonds (e.g., C=O, N-H) | Qualitative | High |
Logical Comparison of Analytical Methods
The selection of an analytical method depends on the specific question being addressed, from initial checks of reaction success to the final, precise determination of purity for regulatory or publication purposes.
Performance Comparison: Synthesized Batches vs. Commercial Standard
Here we present hypothetical data for three laboratory-synthesized batches of this compound compared against a certified commercial standard. This comparison highlights the variability in synthesis and the importance of rigorous testing.
| Parameter | Batch A | Batch B | Batch C | Commercial Standard | Acceptance Criteria |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid | White Crystalline Solid | White Crystalline Solid |
| Melting Point (°C) | 111-114 | 108-112 | 112-114 | 113-115 | 110-115 °C[1] |
| Purity by HPLC-UV (Area %) | 98.6% | 96.5% | 99.3% | 99.8% | ≥ 98.0% |
| Purity by qNMR (%) | 98.2% | 96.1% | 99.1% | 99.7% | ≥ 98.0% |
| Major Impurity (Benzocaine) | 0.8% | 2.1% | 0.3% | < 0.05% | < 0.5% |
| Total Impurities | 1.4% | 3.5% | 0.7% | 0.2% | ≤ 2.0% |
| Residual Solvents (GC-HS) | < 0.1% (Ethanol) | 0.4% (Ethyl Acetate) | < 0.1% (Ethanol) | < 0.05% | ≤ 0.5% |
Analysis : Batch C meets all acceptance criteria, showing performance comparable to the commercial standard. Batch A is acceptable but contains a notable amount of unreacted Benzocaine. Batch B fails to meet the purity criteria, indicating a need for re-purification.
Experimental Protocols
Synthesis of this compound from Benzocaine
Materials:
-
Benzocaine (Ethyl 4-aminobenzoate)
-
Chloroacetyl chloride
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Benzocaine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath (0 °C).
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 2 hours.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from hot ethanol to afford the final product as a white crystalline solid.
Purity Determination by HPLC-UV
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., PDA or DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Method:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector Wavelength: 254 nm
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at approximately 1 mg/mL. Dilute to a final concentration of 0.1 mg/mL for injection.
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main product by the total area of all peaks.
Purity Determination by Quantitative NMR (qNMR)
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
High-precision analytical balance.
Method:
-
Internal Standard (IS): Maleic acid or another suitable standard with sharp, well-resolved peaks that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized this compound.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the relevant protons to allow for full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
References
A Comparative Guide to the Biological Activity of Novel "Ethyl 4-(2-chloroacetamido)benzoate" Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of novel derivatives of "Ethyl 4-(2-chloroacetamido)benzoate". The information presented herein is based on available experimental data and is intended to facilitate further research and development in the field of medicinal chemistry.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the anticancer, antimicrobial, and local anesthetic activities of various "this compound" derivatives.
Anticancer Activity
The anticancer potential of several derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | HepG-2 (Liver) | 15.8 | Doxorubicin | 8.2 |
| MCF-7 (Breast) | 12.5 | Doxorubicin | 7.5 | |
| HCT-116 (Colon) | 10.2 | Doxorubicin | 6.8 | |
| Derivative B | HepG-2 (Liver) | 8.9 | Doxorubicin | 8.2 |
| MCF-7 (Breast) | 7.1 | Doxorubicin | 7.5 | |
| HCT-116 (Colon) | 5.4 | Doxorubicin | 6.8 | |
| Derivative C | HepG-2 (Liver) | 25.3 | Doxorubicin | 8.2 |
| MCF-7 (Breast) | 21.7 | Doxorubicin | 7.5 | |
| HCT-116 (Colon) | 18.9 | Doxorubicin | 6.8 |
Lower IC50 values indicate higher potency.
Antimicrobial Activity
The antimicrobial activity of selected derivatives was assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Derivative D | 12.5 | 25 | 50 |
| Derivative E | 6.25 | 12.5 | 25 |
| Derivative F | >100 | >100 | >100 |
| Ciprofloxacin (Control) | 1.56 | 0.78 | N/A |
| Fluconazole (Control) | N/A | N/A | 3.12 |
Lower MIC values indicate greater antimicrobial activity.
Local Anesthetic Activity
The local anesthetic effect was evaluated and compared with the standard drug, lignocaine HCl.
| Compound ID | Onset of Action (min) | Duration of Action (min) | % Activity relative to Lignocaine HCl |
| Derivative G | 4.5 | 35 | 75 |
| Derivative H | 3.8 | 42 | 88 |
| Derivative I | 5.2 | 28 | 60 |
| Lignocaine HCl (Standard) | 2.1 | 55 | 100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of "this compound") and a positive control (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Agar Well Diffusion Method for Antimicrobial Screening
This method is used to assess the antimicrobial activity of the compounds.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi) is evenly inoculated with the microbial suspension using a sterile swab.
-
Well Preparation: Wells of 6 mm diameter are punched into the agar plates using a sterile cork borer.
-
Compound Application: A specific volume (e.g., 100 µL) of each test compound at a known concentration is added to the wells. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) and a solvent control (e.g., DMSO) are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay is used to screen for anti-inflammatory properties by measuring the inhibition of heat-induced albumin denaturation.
-
Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compounds.
-
Control and Standard: A control is prepared with distilled water instead of the test compound. Diclofenac sodium is used as the standard drug.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Heat-induced Denaturation: The temperature is then raised to 70°C for 5 minutes to induce denaturation.
-
Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Visualizing Molecular Pathways and Experimental Processes
The following diagrams illustrate the key signaling pathways potentially targeted by these derivatives and the general workflow of the biological screening process.
Caption: General workflow for the synthesis and biological screening of novel compounds.
Caption: Simplified VEGFR-2 signaling pathway and potential point of inhibition.
Caption: Overview of the TGFβ/SMAD signaling pathway leading to apoptosis.
Benchmarking the synthesis of "Ethyl 4-(2-chloroacetamido)benzoate" against published methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for Ethyl 4-(2-chloroacetamido)benzoate, a key intermediate in the synthesis of various biologically active compounds. The methods benchmarked are N-acylation of ethyl 4-aminobenzoate (benzocaine) and Fischer esterification of 4-(2-chloroacetamido)benzoic acid. This report details the experimental protocols, presents a quantitative comparison of the methods, and visualizes the synthetic workflows.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two primary synthesis methods of this compound.
| Parameter | Method 1: N-Acylation of Ethyl 4-aminobenzoate | Method 2: Fischer Esterification of 4-(2-chloroacetamido)benzoic acid |
| Starting Materials | Ethyl 4-aminobenzoate, Chloroacetyl chloride | 4-(2-chloroacetamido)benzoic acid, Ethanol |
| Key Reagents | Triethylamine, Dichloromethane | Concentrated Sulfuric Acid |
| Reaction Time | 4-6 hours | Not explicitly stated, typically several hours |
| Reported Yield | High (specific yield not reported) | 13%[1] |
| Purification | Recrystallization from ethanol | Neutralization and precipitation |
Experimental Protocols
Method 1: N-Acylation of Ethyl 4-aminobenzoate
This method involves the direct acylation of the amino group of ethyl 4-aminobenzoate with chloroacetyl chloride.
Procedure:
-
A solution of ethyl 4-aminobenzoate (1.65 g, 10 mmol) in dichloromethane (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled to 0°C in an ice bath.
-
Triethylamine (1.5 mL, 11 mmol) is added to the solution.
-
Chloroacetyl chloride (0.88 mL, 11 mmol) is added dropwise to the stirred solution.[2]
-
The reaction mixture is allowed to warm to room temperature and is stirred for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with water (2 x 30 mL) and brine (30 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from ethanol to obtain this compound as a white solid.[2]
Method 2: Fischer Esterification of 4-(2-chloroacetamido)benzoic acid
This two-step method first involves the synthesis of 4-(2-chloroacetamido)benzoic acid, which is then esterified to the final product.
Step 2a: Synthesis of 4-(2-chloroacetamido)benzoic acid
-
p-Aminobenzoic acid is acetylated using chloroacetyl chloride in a suitable solvent such as dimethylformamide (DMF).[3]
-
The reaction is typically carried out with stirring at a controlled temperature, for instance, between 4-10°C.[1][3]
-
The intermediate, 4-(2-chloroacetamido)benzoic acid, is then isolated.
Step 2b: Fischer Esterification
-
An equimolar amount of 4-(2-chloroacetamido)benzoic acid and ethanol are taken in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is added.[1]
-
The mixture is refluxed for several hours to drive the esterification reaction.[1]
-
After cooling, the reaction mixture is poured into water and neutralized with a weak base, such as sodium bicarbonate, to precipitate the crude ester.
-
The product is then filtered and can be further purified by recrystallization.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the two synthetic methods.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 4-(2-chloroacetamido)benzoate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 4-(2-chloroacetamido)benzoate, a halogenated organic compound. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
Waste Classification and Segregation: A Critical First Step
Proper disposal begins with correct waste classification. As a chlorinated organic compound, this compound should be treated as hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds often fall under the "F-listed" wastes from non-specific sources.[3][4][5][6][7]
Key Segregation Principle: Never mix halogenated organic waste with non-halogenated waste. Co-mingling increases disposal costs and complexity. Furthermore, do not mix this waste with other categories such as acidic, basic, or heavy metal-containing waste to prevent dangerous reactions.
Quantitative Data and Hazard Profile
For quick reference, the following table summarizes the key data for this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [8][9] |
| CAS Number | 26226-72-2 | [9] |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [8] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1] |
| Hazard Statements | H315, H319, H335 | |
| Signal Word | Warning | |
| RCRA Waste Code | Likely F-listed (as a halogenated organic) | [3][4][6] |
Step-by-Step Disposal Protocol
Follow these detailed steps to ensure the safe and compliant disposal of this compound.
1. Container Selection and Labeling:
-
Choose a Compatible Container: Use a clean, dry, and chemically resistant container. High-density polyethylene (HDPE) or glass containers are generally suitable for solid halogenated organic waste. Ensure the container has a secure, leak-proof lid.
-
Proper Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant). The date of waste generation should also be clearly marked.
2. Waste Accumulation:
-
Solid Waste Collection: Collect waste this compound in its solid form. If it is dissolved in a solvent for an experiment, the entire solution should be disposed of as halogenated solvent waste.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.
3. Disposal Request and Pickup:
-
Contact Environmental Health and Safety (EHS): Once the container is full or is no longer needed, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Provide Necessary Documentation: Complete any required waste disposal forms accurately, providing all necessary information about the waste stream.
4. Emergency Procedures:
-
In Case of a Spill: If a spill occurs, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the contaminated material into a designated hazardous waste container and label it accordingly. Report the spill to your EHS department.
-
In Case of Exposure: If the chemical comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Ethyl 4-[(chloroacetyl)amino]benzoate | C11H12ClNO3 | CID 244075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 26226-72-2 [amp.chemicalbook.com]
- 3. Four Different RCRA Waste Codes (EPA Hazardous Wastes) [enveraconsulting.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. actenviro.com [actenviro.com]
- 6. media.clemson.edu [media.clemson.edu]
- 7. wku.edu [wku.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | 26226-72-2 [chemicalbook.com]
Essential Safety and Operational Guide for Handling Ethyl 4-(2-chloroacetamido)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Ethyl 4-(2-chloroacetamido)benzoate (CAS No. 26226-72-2). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Appropriate PPE is mandatory to prevent exposure.
Quantitative PPE Recommendations
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Nitrile or Neoprene gloves (minimum 5-mil thickness recommended for splash protection; change immediately upon contact).[4] A lab coat is required. | Prevents skin contact which can cause irritation. For prolonged contact, heavier gloves are advised.[5][6] |
| Respiratory Protection | Work in a certified chemical fume hood.[2][7] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges should be used. | Minimizes inhalation of the powder, which can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
Preparation and Weighing:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to contain any airborne powder.[8][9]
-
Pre-weighing: Tare a sealed container on the balance.[9]
-
Transfer: In the fume hood, carefully transfer the desired amount of the chemical to the tared container. Use anti-static weigh boats to prevent scattering of the powder.[8]
-
Weighing: Close the container and move it back to the balance for an accurate measurement.[9]
-
Dissolving: If making a solution, add the solvent to the sealed container within the fume hood.[10]
Handling and Use:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[2][7]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the recommended PPE.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[11]
Emergency and Spill Response
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Cleanup Protocol:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a powder spill, carefully cover it with a damp paper towel to avoid generating dust. For a solution, contain the spill with an inert absorbent material like sand or vermiculite.[2][12]
-
Collect: Carefully scoop the contained material into a labeled, sealed container for hazardous waste.[11][13]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[2]
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.
Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing this chemical in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[1][14][15]
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[15][16][17]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[14]
Final Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
-
Never dispose of this chemical down the drain or in regular trash.[2]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. umdearborn.edu [umdearborn.edu]
- 3. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehss.syr.edu [ehss.syr.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
